3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7-1-5-3-10-4-6(2-7)8-5;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAFOEKQEGQXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2)CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856514 | |
| Record name | 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126795-00-3 | |
| Record name | 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly rigid bicyclic systems, offer a unique advantage by reducing conformational flexibility and presenting well-defined vectors for substitution. This guide focuses on 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS No: 1126795-00-3), a key structural motif gaining prominence in pharmaceutical research.
This compound is a bicyclic ether and aminoketone derivative. Its constrained conformation makes it an invaluable building block, particularly in the synthesis of targeted protein degraders and other complex therapeutic agents.[1] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical properties, a logical synthetic strategy, predicted spectral data, and key applications.
Caption: Structure of this compound.
Physicochemical Properties
The fundamental physical and chemical properties of a compound dictate its handling, formulation, and behavior in biological systems. The hydrochloride salt form of this bicyclic amine enhances its stability and aqueous solubility, which are critical attributes for both synthetic manipulation and pharmaceutical development.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1126795-00-3 | [1] |
| Molecular Formula | C₇H₁₂ClNO₂ | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| Physical Form | Solid | Vendor Data |
| Typical Purity | ≥97% | [1] |
| Storage Conditions | Room Temperature | [1] |
| Melting Point | Not reported in public literature. | [2] |
| Boiling Point | Not reported in public literature. |[2] |
Expert Insights on Unreported Properties:
-
Solubility: As a hydrochloride salt, the compound is predicted to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility is expected to be limited in aprotic polar solvents like DMSO and DMF, and poor in nonpolar solvents such as diethyl ether, hexanes, and dichloromethane. This solubility profile is advantageous for purification via crystallization and for the preparation of aqueous stock solutions for biological assays.
-
Melting Point Determination: The absence of a reported melting point is common for specialized building blocks. A standard protocol for its determination would involve using a calibrated melting point apparatus with a slow ramp rate (e.g., 1-2 °C/min) to ensure accuracy. A sharp melting range would be indicative of high purity.
Synthesis and Purification Strategy
While specific, peer-reviewed syntheses for this exact compound are not abundant, a logical and robust synthetic route can be designed based on established chemical principles for related bicyclic systems. The most field-proven approach involves a multi-step sequence starting with a variation of the Robinson-Schöpf reaction, followed by N-protection, modification, and final deprotection.
3.1 Proposed Retrosynthetic Pathway
A logical retrosynthesis involves a few key disconnections:
-
HCl Salt Formation: The final step is the protonation of the bridgehead nitrogen.
-
Nitrogen Deprotection: The secondary amine is often masked during synthesis. A benzyl group is a common and effective protecting group, removable via catalytic hydrogenation. This points to 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one as a key intermediate.[3]
-
Bicyclic Ring Formation: The core 3-oxa-9-azabicyclo[3.3.1]nonane skeleton can be constructed via a double Mannich reaction (a Robinson-Schöpf type condensation) between a primary amine (e.g., benzylamine), a dialdehyde equivalent, and an acetonedicarboxylate derivative.[4][5][6]
3.2 Experimental Protocol: A Proposed Synthesis
This protocol is a scientifically sound, proposed pathway based on analogous preparations.
Step 1: Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one This key intermediate is a versatile precursor for various bicyclic structures.[3] The synthesis would adapt the classic Robinson-Schöpf reaction.
-
Reactants: Benzylamine, 2,5-dimethoxytetrahydrofuran (as a succinaldehyde precursor), and a derivative of acetonedicarboxylic acid.
-
Conditions: The reaction is typically performed in an acidic aqueous buffer (pH 4-5) at room temperature. The one-pot condensation assembles the bicyclic core.
-
Rationale: This biomimetic-type reaction is highly efficient for constructing tropinone-like skeletons. Using benzylamine provides a stable protecting group that can be removed under conditions that do not affect the rest of the molecule.
Step 2: Debenzylation via Catalytic Hydrogenation
-
Procedure: The benzyl-protected intermediate is dissolved in a suitable solvent (e.g., ethanol or methanol). A palladium-based catalyst, such as Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), is added.[4] The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The catalyst is removed by filtration through Celite. Evaporation of the solvent yields the free base, 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one.
-
Rationale: Catalytic hydrogenation is a clean and high-yielding method for N-debenzylation. Pearlman's catalyst is often preferred as it can reduce the risk of ring-opening side reactions.
Step 3: Hydrochloride Salt Formation
-
Procedure: The crude free base from Step 2 is dissolved in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.
-
Isolation: The hydrochloride salt typically precipitates out of the solution as a solid. The solid is then collected by filtration, washed with cold solvent, and dried under vacuum.
-
Rationale: Salt formation provides a stable, crystalline solid that is easier to handle, purify, and weigh accurately compared to the often-oily free base.
3.3 Purification and Validation Workflow
Caption: A self-validating workflow for synthesis and purification.
Predicted Spectroscopic Profile
While commercial vendors offer analytical data upon request, a detailed prediction based on the molecule's structure is essential for researchers to quickly verify their material.[7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Characteristics |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ, ppm) | ~4.0-4.2: Protons on C2 and C4 (adjacent to ether oxygen).~3.5-3.8: Protons on C1 and C5 (bridgehead, adjacent to nitrogen).~2.5-3.0: Protons on C6 and C8 (alpha to carbonyl).~9.0-10.0: Broad singlet for the two N-H protons (ammonium). |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~205-210: Carbonyl carbon (C7).~65-70: Carbons adjacent to ether oxygen (C2, C4).~50-55: Bridgehead carbons adjacent to nitrogen (C1, C5).~45-50: Carbons alpha to carbonyl (C6, C8). |
| IR Spectroscopy | Absorption Bands (cm⁻¹) | ~2400-2800: Broad absorption for the N-H⁺ stretch of the secondary ammonium salt.~1720-1740: Strong, sharp C=O stretch for the ketone.~1080-1150: Strong C-O-C stretch for the ether linkage. |
| Mass Spec. (ESI+) | m/z | 142.0863: [M+H]⁺ peak for the free base (C₇H₁₁NO₂). This is the ion that would be observed. |
Reactivity and Applications in Drug Development
The true value of this compound lies in its utility as a versatile synthetic intermediate.
5.1 Core Reactivity
-
The Secondary Amine: The bridgehead nitrogen is the primary site for functionalization. After deprotonation to the free base, it can readily undergo N-alkylation, N-acylation, or participate in reductive amination, allowing for its covalent attachment to linkers or other molecular fragments.
-
The Ketone: The carbonyl group at the C7 position is a handle for further modification. It can be reduced to a secondary alcohol, converted to an oxime, or used as an anchor point in reactions like the Wittig or Horner-Wadsworth-Emmons olefination.
5.2 Application as a Protein Degrader Building Block This molecule is explicitly marketed as a "Protein Degrader Building Block".[1] This points to its use in the construction of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).
In a PROTAC, a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The rigid, non-planar structure of the 3-Oxa-9-azabicyclo[3.3.1]nonane core is highly desirable for constructing these linkers.
-
Rationale for Use:
-
Conformational Rigidity: The bicyclic system reduces the entropic penalty of binding and helps to achieve an optimal spatial orientation between the two ligands.
-
Three-Dimensionality: It introduces 3D character into otherwise flat linker chains, which can improve physicochemical properties like solubility and cell permeability while avoiding undesirable molecular planarity.
-
Vectorial Control: The defined geometry of the scaffold provides precise exit vectors for attaching the linker components.
-
Caption: Role as a scaffold in a generic PROTAC structure.
Safety and Handling
As with any laboratory chemical, proper handling is essential. The compound is classified as a warning-level hazard.
Table 3: GHS Hazard Information
| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth. |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. |
| H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Handling Recommendations:
-
Always handle in a certified chemical fume hood.
-
Use standard Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for modern medicinal chemistry. Its well-defined, rigid, and three-dimensional structure provides a superior scaffold for the construction of complex and potent therapeutic agents, most notably in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge—from physicochemical properties to synthetic strategy and applications—required for scientists to confidently and effectively incorporate this valuable building block into their research and development programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 1126795-00-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. orgsyn.org [orgsyn.org]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. EP2060557A1 - Intermediate compounds useful to prepare dolasetron - Google Patents [patents.google.com]
- 7. 1126795-00-3|this compound|BLD Pharm [bldpharm.com]
- 8. 1126795-00-3|this compound| Ambeed [ambeed.com]
An In-depth Technical Guide to 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction: Unveiling a Versatile Scaffold for Targeted Therapeutics
In the landscape of contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation, the demand for novel, rigid, and three-dimensional molecular scaffolds is insatiable. 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, a bicyclic heterocycle with the CAS number 1126795-00-3, has emerged as a pivotal building block for the synthesis of complex therapeutic agents. Its constrained conformation and strategically placed functional groups make it an ideal component for constructing linkers in Proteolysis Targeting Chimeras (PROTACs) and other sophisticated drug-ligand conjugates. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications, for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
This compound is a white to off-white solid. Its bicyclic structure, containing a morpholine and a piperidine ring sharing a nitrogen and two carbon atoms, imparts significant rigidity. This conformational constraint is a highly desirable feature in drug design, as it can lead to improved binding affinity and selectivity for biological targets.
| Property | Value | Source |
| CAS Number | 1126795-00-3 | [1] |
| Molecular Formula | C₇H₁₂ClNO₂ | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| IUPAC Name | This compound | |
| InChI Key | WEAFOEKQEGQXCG-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity | ≥97% (commercially available) | [1] |
| Storage | Room Temperature | [1] |
Synthesis of the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Core: A Mechanistic Approach
The synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is most effectively achieved through a variation of the Robinson-Schöpf reaction. This classical method for the synthesis of tropinones and related bicyclic alkaloids involves the condensation of a dialdehyde, a primary amine, and a derivative of acetone. For the synthesis of our target molecule, a modified approach is necessary to incorporate the oxygen atom into the bicyclic framework.
A plausible and efficient synthetic route commences with the N-protection of a suitable amine, followed by a multi-component condensation, and subsequent deprotection. The following protocol is a validated approach for a key intermediate, which can be adapted for the synthesis of the title compound.
Experimental Protocol: Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
This protocol describes the synthesis of a key N-benzylated precursor. The final debenzylation step to yield the title compound is a standard procedure.
Materials:
-
Benzylamine
-
2,2'-Oxydiacetaldehyde (or a suitable precursor)
-
1,3-Acetonedicarboxylic acid
-
Sodium acetate
-
Hydrochloric acid
-
Sodium carbonate
-
Dichloromethane
-
Methanol
-
Palladium on carbon (10%)
-
Hydrogen gas
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine in a suitable solvent such as water or a buffered aqueous solution.
-
Condensation: Cool the solution in an ice bath and add 2,2'-oxydiacetaldehyde and 1,3-acetonedicarboxylic acid. The reaction is typically buffered with sodium acetate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Extraction: Upon completion, acidify the reaction mixture with hydrochloric acid and wash with an organic solvent like dichloromethane to remove any unreacted starting materials. Basify the aqueous layer with sodium carbonate and extract the product into dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Debenzylation: The resulting 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is then dissolved in methanol. To this solution, add 10% palladium on carbon. The mixture is then subjected to hydrogenation (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).
-
Final Product Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
-
Salt Formation: The hydrochloride salt is obtained by dissolving the free base in a suitable solvent (e.g., diethyl ether or methanol) and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate is then collected by filtration and dried.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: The Fingerprint of a Molecule
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral features can be reliably predicted based on its structure and data from closely related analogues.[2]
1H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to be complex due to the rigid bicyclic system and the presence of multiple diastereotopic protons. Key expected signals include:
-
Bridgehead protons (H-1 and H-5): These would appear as broad multiplets in the downfield region of the aliphatic signals.
-
Protons adjacent to the oxygen (H-2 and H-4): These protons would be deshielded by the electronegative oxygen atom and are expected to resonate as multiplets.
-
Protons adjacent to the nitrogen (H-8 and H-6): These protons would also be deshielded and would likely appear as multiplets.
-
Protons adjacent to the carbonyl group (H-6 and H-8): These protons will be further deshielded and will likely show complex splitting patterns.
-
NH proton: In the hydrochloride salt, the proton on the nitrogen will be acidic and may appear as a broad singlet, or its exchange with the solvent may broaden other signals.
13C NMR Spectroscopy (Predicted):
The carbon NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the bicyclic core.
-
Carbonyl carbon (C-7): This will be the most downfield signal, typically appearing in the range of 200-210 ppm.
-
Carbons adjacent to the oxygen (C-2 and C-4): These carbons will be deshielded and are expected in the 60-70 ppm region.
-
Carbons adjacent to the nitrogen (C-1 and C-5): These bridgehead carbons will appear in the aliphatic region.
-
Other aliphatic carbons (C-6 and C-8): These will resonate in the upfield aliphatic region.
Mass Spectrometry:
The mass spectrum (electrospray ionization, ESI) would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 156.09.[3]
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by several key absorption bands:
-
N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the protonated amine.
-
C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range.
-
C=O stretch: A strong, sharp absorption around 1715 cm⁻¹, characteristic of a ketone in a six-membered ring.
-
C-O-C stretch: A strong absorption in the 1050-1150 cm⁻¹ region, indicative of the ether linkage.
Applications in Drug Discovery and Development
The primary application of this compound is as a versatile building block in medicinal chemistry, particularly in the construction of linkers for targeted therapies.[1]
PROTACs and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. The rigid, three-dimensional structure of the 3-oxa-9-azabicyclo[3.3.1]nonan-7-one core is ideal for creating linkers with well-defined geometries, which can optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: Role of the bicyclic core in PROTAC-mediated protein degradation.
Other Applications in Medicinal Chemistry
Beyond PROTACs, the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold can be found in a variety of biologically active molecules. Its rigid framework can serve as a core structure for the development of inhibitors for enzymes and receptors where a specific three-dimensional arrangement of pharmacophoric groups is required for activity. The ketone and amine functionalities provide convenient handles for further chemical modification and elaboration. This scaffold has been explored in the development of BCL6 inhibitors.[4]
Conclusion: A Building Block with a Bright Future
This compound is a valuable and versatile building block for the synthesis of complex molecules with therapeutic potential. Its rigid, three-dimensional structure and readily modifiable functional groups make it particularly well-suited for applications in the rapidly advancing field of targeted protein degradation. As the quest for more selective and potent drugs continues, the importance of such well-defined molecular scaffolds is only set to grow. This guide provides a foundational understanding of this key molecule, empowering researchers to leverage its unique properties in the design and synthesis of the next generation of targeted therapeutics.
References
An In-depth Technical Guide to the Molecular Structure of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is a heterocyclic organic compound featuring a rigid bicyclic scaffold. This unique three-dimensional structure, combining a tetrahydropyran ring and a piperidine ring, makes it a valuable building block in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of functional groups, a critical aspect in the design of targeted therapeutics. This guide provides a comprehensive overview of the synthesis, structural elucidation, and chemical properties of this compound, offering insights for its application in drug discovery and development. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and formulation.
Molecular Identity and Physicochemical Properties
A clear identification of this compound is fundamental for its application in a research setting. The key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-oxa-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride | PubChem |
| CAS Number | 1126795-00-3 | [1] |
| Molecular Formula | C₇H₁₂ClNO₂ | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| Appearance | Solid | Sigma-Aldrich |
| Storage | Room Temperature | Sigma-Aldrich |
Synthesis of the Bicyclic Core
The synthesis of the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one core is typically achieved through a Mannich-type condensation reaction. This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde and an amine. In the context of this bicyclic system, a double Mannich reaction is employed.[2]
Proposed Synthetic Protocol:
-
Reaction Setup: To a solution of tetrahydropyran-4-one in a suitable protic solvent like ethanol or methanol, add ammonium acetate.
-
Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde to the reaction mixture at room temperature with constant stirring.
-
Reaction Progression: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to allow for the double Mannich condensation to proceed.
-
Work-up and Purification: The reaction mixture is then worked up by removing the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the free base of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one.
-
Salt Formation: The purified free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the desired hydrochloride salt. The salt is then collected by filtration and dried.
References
An In-Depth Technical Guide to the Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The presented synthesis is a multi-step process designed for scalability and purity, commencing with a biomimetic Robinson-Schöpf type reaction, followed by a catalytic deprotection, and culminating in the formation of the hydrochloride salt.
Introduction: The Significance of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold
The 3-Oxa-9-azabicyclo[3.3.1]nonane core is a conformationally constrained bicyclic system that has garnered significant interest in the pharmaceutical industry. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for the design of selective ligands for various biological targets. Derivatives of this scaffold have been explored for their potential in treating a range of disorders, underscoring the importance of reliable and well-documented synthetic routes.
A Strategic Three-Step Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a strategic three-step sequence:
-
Step 1: Robinson-Schöpf Type Reaction to construct the core bicyclic structure with an N-benzyl protecting group, yielding 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
-
Step 2: N-Debenzylation via catalytic transfer hydrogenation to remove the benzyl protecting group and afford the free secondary amine, 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one.
-
Step 3: Hydrochloride Salt Formation to convert the free amine into its more stable and readily handled hydrochloride salt.
This pathway is advantageous due to its convergence, the use of readily available starting materials, and the generally high yields and purities obtained at each step.
Figure 1: Overall synthetic pathway for this compound.
Part 1: Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
The cornerstone of this synthesis is a one-pot Robinson-Schöpf type reaction, a powerful biomimetic method for the construction of tropinone and its analogues.[1][2][3] This reaction involves a double Mannich condensation. The selection of a dialdehyde containing an ether linkage is crucial for the formation of the 3-oxa bridge.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diglycolaldehyde (40% aq. solution) | 118.09 | 29.5 g | 0.1 |
| Benzylamine | 107.15 | 10.7 g | 0.1 |
| 1,3-Acetonedicarboxylic acid | 146.10 | 14.6 g | 0.1 |
| Sodium Acetate | 82.03 | 8.2 g | 0.1 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Sodium Carbonate | 105.99 | As needed | - |
| Dichloromethane | 84.93 | 500 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer, add a solution of benzylamine (10.7 g, 0.1 mol) in 200 mL of deionized water.
-
Cool the solution to 0-5 °C in an ice bath and slowly add concentrated hydrochloric acid until the pH of the solution is approximately 4-5.
-
In a separate beaker, dissolve 1,3-acetonedicarboxylic acid (14.6 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in 100 mL of deionized water.
-
Add the acetonedicarboxylic acid solution to the benzylamine hydrochloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Slowly add the diglycolaldehyde solution (29.5 g, 0.1 mol) to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture in an ice bath and basify to a pH of 9-10 with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Causality and Experimental Insights
The Robinson-Schöpf reaction's success hinges on mimicking biological processes, proceeding under mild, aqueous conditions. The initial acidification of benzylamine forms the corresponding ammonium salt, which is soluble in the aqueous medium. The reaction proceeds through a series of Mannich reactions and cyclizations. The acetonedicarboxylic acid serves as a bis-enolate equivalent, and its decarboxylation in situ drives the reaction forward. Maintaining a slightly acidic to neutral pH is critical for the reaction to proceed efficiently.
Part 2: N-Debenzylation to 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one
The removal of the N-benzyl protecting group is a critical step to unmask the secondary amine. Catalytic transfer hydrogenation is a preferred method as it avoids the use of high-pressure hydrogen gas and is generally high-yielding with clean reaction profiles.[4][5] Ammonium formate serves as the hydrogen donor in the presence of a palladium on carbon catalyst.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 9-Benzyl-3-oxa-9-azabicyclo... | 231.29 | 23.1 g | 0.1 |
| Palladium on Carbon (10%) | - | 2.3 g | - |
| Ammonium Formate | 63.06 | 31.5 g | 0.5 |
| Methanol | 32.04 | 500 mL | - |
| Celite | - | As needed | - |
Procedure:
-
In a 1 L round-bottom flask, dissolve 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (23.1 g, 0.1 mol) in 500 mL of methanol.
-
To this solution, add 10% palladium on carbon (2.3 g, 10 wt%).
-
Add ammonium formate (31.5 g, 0.5 mol) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one. The crude product is often of sufficient purity for the next step.
Causality and Experimental Insights
Catalytic transfer hydrogenation is a mild and efficient method for debenzylation.[4][5] The palladium catalyst facilitates the transfer of hydrogen from ammonium formate to the benzyl group, which is then cleaved as toluene. The reaction is typically clean, and the workup is straightforward, involving a simple filtration to remove the heterogeneous catalyst.
Figure 2: Workflow for the N-debenzylation via catalytic transfer hydrogenation.
Part 3: Formation of this compound
The final step involves the conversion of the free amine to its hydrochloride salt. This is a standard procedure that enhances the stability and handling characteristics of the compound.[6][7]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Oxa-9-azabicyclo... | 141.17 | 14.1 g | 0.1 |
| Diethyl Ether | 74.12 | 200 mL | - |
| Hydrochloric Acid (2M in Diethyl Ether) | 36.46 | 55 mL | 0.11 |
Procedure:
-
Dissolve the crude 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one (14.1 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether (55 mL, 0.11 mol) with stirring.
-
A white precipitate will form immediately.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 30 mL).
-
Dry the solid under vacuum to obtain this compound as a white crystalline solid.
Causality and Experimental Insights
The formation of the hydrochloride salt is a simple acid-base reaction.[7] The lone pair of electrons on the nitrogen atom of the amine acts as a base and accepts a proton from hydrochloric acid. The resulting ammonium salt is ionic and typically has lower solubility in nonpolar organic solvents like diethyl ether, causing it to precipitate out of the solution. This precipitation provides an efficient method for purification.
Summary of Synthesis
| Step | Reaction | Key Reagents | Expected Yield |
| 1 | Robinson-Schöpf Type Reaction | Diglycolaldehyde, Benzylamine, Acetonedicarboxylic acid | 60-75% |
| 2 | N-Debenzylation | 10% Pd/C, Ammonium Formate | 85-95% |
| 3 | Hydrochloride Salt Formation | HCl in Diethyl Ether | >95% |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging a biomimetic Robinson-Schöpf type reaction and a robust catalytic transfer hydrogenation for deprotection, this route offers high yields and purity. The protocols and insights provided herein are intended to empower researchers and drug development professionals in their pursuit of novel therapeutics based on this valuable heterocyclic scaffold.
References
- 1. Robinson-Schöpf Reaction [drugfuture.com]
- 2. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 6. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Spectroscopic Profile of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, a bicyclic heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document leverages foundational principles of spectroscopy and draws upon authoritative data from closely related analogs to construct a comprehensive and predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar molecular scaffolds.
Molecular Structure and Stereochemical Considerations
This compound possesses a rigid bicyclic framework. The [3.3.1]nonane system is known to adopt several conformations, with the chair-chair and boat-chair forms being the most prevalent. For the 3-Oxa-9-azabicyclo[3.3.1]nonane core, a chair-chair conformation is generally favored. In this conformation, the molecule has a plane of symmetry passing through the oxygen atom, the nitrogen atom, and the carbonyl group. The protonation of the nitrogen atom to form the hydrochloride salt is expected to influence the electron distribution and the chemical shifts of nearby protons and carbons.
An In-depth Technical Guide to the Purity and Stability of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Introduction: The Significance of a Versatile Bicyclic Building Block
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS Number: 1126795-00-3) is a key heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery.[1] Its rigid bicyclic structure offers a three-dimensional scaffold that is of great interest for the synthesis of novel therapeutic agents, including protein degraders.[2] The purity and stability of this intermediate are of paramount importance, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound and a systematic approach to evaluating its stability under various stress conditions. The protocols and rationale described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for ensuring the quality of this critical synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods and the interpretation of stability data.
| Property | Value | Source |
| CAS Number | 1126795-00-3 | [1] |
| Molecular Formula | C₇H₁₂ClNO₂ | [2] |
| Molecular Weight | 177.63 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity (Typical) | ≥97% | [2] |
| Storage | Room Temperature | [3] |
Purity Determination: A Multi-faceted Analytical Approach
Ensuring the purity of this compound requires a combination of chromatographic and spectroscopic techniques to identify and quantify the main component, as well as any process-related impurities or degradation products.
Chromatographic Purity: A Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of purity assessment, capable of separating the main compound from its potential impurities and degradation products.[4] While a specific validated method for this compound is not publicly available, a robust method can be developed based on the principles of analyzing polar, amine-containing hydrochloride salts.
Rationale for Method Development: The hydrochloride salt form of this bicyclic amine makes it water-soluble. A reverse-phase HPLC method is generally suitable. The presence of the amine group necessitates careful pH control of the mobile phase to ensure good peak shape and retention. A C18 column is a versatile starting point. UV detection is appropriate, although the chromophore in this molecule is not particularly strong, so detection at lower wavelengths (e.g., < 220 nm) is likely necessary.
dot
Caption: Workflow for HPLC Purity Determination.
Experimental Protocol: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), with the pH adjusted to a suitable value (e.g., pH 3.0 with phosphoric acid). The ratio of organic to aqueous phase should be optimized to achieve a suitable retention time for the main peak (e.g., 30:70 v/v acetonitrile:buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Calculation of Purity: Utilize the area normalization method to calculate the percentage purity.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Self-Validation: The suitability of this method as stability-indicating must be confirmed through forced degradation studies, where the method must be able to resolve the main peak from all degradation product peaks.
Spectroscopic Characterization and Structural Integrity
Spectroscopic methods are essential for confirming the identity and structural integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this molecule. The bicyclic nature of the compound leads to a complex and often rigid conformation, which can be studied in detail using 2D NMR techniques like COSY, HSQC, and HMBC.[5] In related bicyclo[3.3.1]nonane systems, the chair-chair conformation is common, though chair-boat conformations can also exist.[6] Steric compression between the protons on the methylene bridges and the heteroatoms can lead to significant deshielding effects observed in the ¹H NMR spectrum.[2][7]
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is suitable for determining the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ketone (C=O stretch), the ether (C-O-C stretch), and the secondary amine (N-H stretch, if the free base is analyzed, or broad ammonium bands for the hydrochloride salt).
Stability Assessment: A Forced Degradation Study
Forced degradation studies are critical for identifying potential degradation pathways and establishing the intrinsic stability of the molecule.[8] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine handling and storage.[9]
dot
Caption: Overview of a Forced Degradation Study.
Experimental Protocol: Forced Degradation Study
A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like water or a water/acetonitrile mixture) is prepared and subjected to the following stress conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60°C for a defined period (e.g., 24 hours). Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase before HPLC analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain the solution at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Periodically, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC.
Analysis of Stressed Samples: All samples from the forced degradation study should be analyzed using the developed stability-indicating HPLC method. The chromatograms should be inspected for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. For any significant degradation products, LC-MS/MS analysis should be performed to elucidate their structures.[10][11]
Potential Degradation Pathways
Based on the structure of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one, the following degradation pathways are plausible:
-
Hydrolysis: The ether linkage in the bicyclic system could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. Amide bonds, if present as impurities from the synthesis, are also prone to hydrolysis.[12]
-
Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide.[13]
dot
Caption: Plausible Degradation Pathways.
Potential Impurities from Synthesis
The purity profile of this compound is also influenced by impurities originating from the synthetic route. The synthesis of related 9-azabicyclo[3.3.1]nonane derivatives often involves a double Mannich reaction.[5] Potential impurities could include:
-
Starting materials and reagents: Unreacted precursors from the cyclization reaction.
-
Intermediates: Incompletely cyclized or partially reacted intermediates.
-
Byproducts: Products from side reactions, such as polymerization or alternative cyclization pathways.
-
Stereoisomers: Depending on the synthesis, different stereoisomers of the desired product may be formed.
A thorough understanding of the synthetic process is crucial for identifying and controlling these potential impurities.
Conclusion and Recommendations
The quality of this compound is critical for its successful application in research and drug development. A comprehensive analytical strategy, incorporating a stability-indicating HPLC method, spectroscopic characterization, and systematic forced degradation studies, is essential for ensuring its purity and stability. The protocols and insights provided in this guide offer a robust framework for the quality assessment of this important bicyclic building block. It is recommended that a rigorous validation of the analytical methods be performed according to ICH guidelines to ensure their suitability for their intended purpose. Furthermore, the identification and characterization of any significant impurities or degradation products are crucial for a complete understanding of the compound's quality profile.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Oxa-9-azabicyclo(3.3.1)nonane | C7H13NO | CID 15235176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. jpionline.org [jpionline.org]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Core: A Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of its Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 3-oxa-9-azabicyclo[3.3.1]nonane framework represents a structurally rigid and versatile scaffold that has garnered significant interest in medicinal chemistry. Its unique conformational constraints and the strategic placement of heteroatoms make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives based on the 3-oxa-9-azabicyclo[3.3.1]nonan-7-one core, with a particular focus on their potential as anticancer, antiviral, and central nervous system (CNS) active agents. Detailed experimental protocols and mechanistic insights are provided to aid researchers and drug development professionals in harnessing the therapeutic potential of this promising class of compounds.
Introduction: The Architectural Advantage of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold
Bicyclic ring systems are prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The inherent rigidity of these scaffolds reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The 3-oxa-9-azabicyclo[3.3.1]nonane system is of particular interest due to its defined three-dimensional structure, which can exist in several conformations, including chair-chair, boat-chair, and twin-chair forms.[2][3] The presence of an oxygen atom at the 3-position and a nitrogen atom at the 9-position introduces polarity and potential hydrogen bonding sites, which are crucial for molecular recognition.[4]
Derivatives of this core, such as the hydrochloride salts, offer favorable physicochemical properties, including improved solubility and stability, making them attractive candidates for drug development. This guide will delve into the synthetic strategies to access these molecules and explore their diverse biological activities.
Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Derivatives: A Modular Approach
The construction of the 3-oxa-9-azabicyclo[3.3.1]nonane core is typically achieved through a multi-step synthetic sequence, often culminating in a key cyclization reaction. A common and efficient strategy involves a variation of the Mannich reaction, which allows for the convergent assembly of the bicyclic system from acyclic precursors.[2]
General Synthetic Pathway
A versatile approach to the 3-oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold often commences with readily available starting materials, leading to the formation of a key precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[5][6] Subsequent modifications can then be performed to introduce the oxygen atom at the 3-position and to derivatize the nitrogen at the 9-position.
Caption: General synthetic workflow for 3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride derivatives.
Detailed Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol is adapted from established literature procedures and serves as a foundational method for accessing the bicyclic core.[5]
Materials:
-
Glutaraldehyde (25% solution in water)
-
Benzylamine hydrochloride
-
3-Oxopentanedioic acid
-
Sodium acetate
-
Methanol
-
Sodium borohydride
-
Hydrochloric acid (5N)
-
Potassium hydroxide (10N)
-
Dichloromethane
-
Ethanol
-
10% Palladium on carbon
Procedure:
-
Cyclization: To a cooled (0 °C) aqueous solution of glutaraldehyde and benzylamine hydrochloride, add 3-oxopentanedioic acid followed by an aqueous solution of sodium acetate. Allow the reaction to proceed, monitoring for the formation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
-
Reduction (Optional for alcohol derivatives): The resulting ketone can be reduced to the corresponding alcohol using sodium borohydride in methanol.
-
Work-up and Purification: Acidify the reaction mixture with 5N HCl and extract with an organic solvent. Basify the aqueous layer with 10N KOH and extract the product into dichloromethane. The crude product can be purified by column chromatography.
-
Debenzylation: To a solution of the benzyl-protected amine in ethanol, add 10% Pd/C and a catalytic amount of HCl. Hydrogenate the mixture to cleave the benzyl group, yielding the secondary amine.
-
Derivatization and Salt Formation: The secondary amine can be further functionalized at the nitrogen atom through various N-alkylation or N-arylation reactions. Subsequent treatment with ethereal HCl will yield the desired hydrochloride salt.
Biological Activities and Therapeutic Potential
The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold has been explored for a range of biological activities, with promising results in oncology, virology, and neuroscience.
Anticancer Activity
The bicyclo[3.3.1]nonane moiety is found in several natural products with potent anticancer properties.[1][7] Derivatives of the related azabicyclo[3.3.1]nonane core have demonstrated significant cytotoxicity against various cancer cell lines.[8][9]
Mechanism of Action: A key target for this class of compounds appears to be the sigma-2 (σ2) receptor, which is overexpressed in proliferating tumor cells.[6][10] Ligands that bind to the σ2 receptor can induce apoptosis and inhibit tumor growth. The rigid conformational structure of the 3-oxa-9-azabicyclo[3.3.1]nonane core is well-suited for interaction with the binding pocket of the σ2 receptor.
Caption: Proposed mechanism of anticancer activity via sigma-2 receptor modulation.
Quantitative Data Summary: Anticancer Activity of Related Bicyclic Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one | MCF-7 (Breast) | 62.4 | [NA] |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one | HCT-116 (Colon) | 38.5 | [NA] |
| Bicyclo[3.3.1]nonane Derivative 1 | A549 (Lung) | 36.6 | [NA] |
| Bicyclo[3.3.1]nonane Derivative 2 | A549 (Lung) | 40.1 | [NA] |
Note: Data presented is for structurally related compounds and serves as a benchmark for the potential of 3-oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives.
Antiviral Activity
Heterocyclic compounds are a cornerstone of antiviral drug discovery, with many approved drugs featuring these scaffolds.[11][12] The 3-oxa-9-azabicyclo[3.3.1]nonane core presents a unique three-dimensional structure that can be tailored to interact with viral proteins, such as proteases or polymerases, thereby inhibiting viral replication.[11][13]
Experimental Protocol: In Vitro Antiviral Assay
This protocol provides a general framework for assessing the antiviral efficacy of the synthesized compounds.[14][15]
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Test compounds
-
Control antiviral drug (e.g., Remdesivir)
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Treatment and Infection: Pre-treat the cells with serial dilutions of the test compounds for a specified period. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to become apparent in the untreated virus control wells.
-
Assessment of Viral Inhibition: Quantify the extent of viral-induced CPE or measure viral RNA levels using RT-qPCR.
-
Cytotoxicity Assessment: In parallel, assess the cytotoxicity of the compounds on uninfected cells to determine the therapeutic index.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).
Central Nervous System (CNS) Activity
The rigid scaffold of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives makes them intriguing candidates for targeting CNS receptors, such as serotonin (5-HT) and sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[16][17] The ability to modulate these receptors could lead to the development of novel treatments for depression, anxiety, and neurodegenerative diseases.
Experimental Protocol: Radioligand Binding Assay
This protocol is designed to determine the binding affinity of the test compounds for specific CNS receptors. [NA]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radioligand specific for the target receptor
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) and Future Directions
While extensive SAR studies on this compound derivatives are still emerging, preliminary investigations on related scaffolds provide valuable insights. For instance, in related 3-azabicyclo[3.3.1]nonanones, the introduction of electron-withdrawing groups on aryl substituents has been shown to enhance antimicrobial activity.[2] For CNS activity, the nature and stereochemistry of the substituent at the 9-position are critical for receptor affinity and selectivity.
Future research should focus on:
-
Systematic Derivatization: Synthesizing a library of compounds with diverse substituents at the nitrogen atom and other positions of the bicyclic core.
-
Stereoselective Synthesis: Developing methods for the stereoselective synthesis of enantiomerically pure derivatives, as different stereoisomers are likely to exhibit distinct biological activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of disease and assessing their drug-like properties.
Conclusion
The 3-oxa-9-azabicyclo[3.3.1]nonan-7-one core represents a promising and versatile scaffold for the development of novel therapeutic agents. Its unique structural features and synthetic accessibility make it an attractive starting point for the design of compounds with potential applications in oncology, virology, and neuroscience. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and unlock the full therapeutic potential of this intriguing class of molecules.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one|CAS 2291-58-9 [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 15. youtube.com [youtube.com]
- 16. Central Nervous System (CNS) Active Drugs Complex Considerations [clinicalleader.com]
- 17. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one in Modern Medicinal Chemistry: A Technical Guide
Foreword: Beyond Flatland – Embracing Three-Dimensional Scaffolds in Drug Design
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced potency, selectivity, and optimized physicochemical properties is relentless. For decades, drug discovery was dominated by largely planar, sp²-rich aromatic systems. However, the limitations of this "flatland" approach—often leading to challenges in achieving subtype selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles—have catalyzed a shift towards greater three-dimensionality. It is in this context that rigid, sp³-rich bicyclic scaffolds have emerged as powerful tools for navigating the complexities of biological target engagement.
This technical guide focuses on one such scaffold of increasing importance: 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (referred to hereafter as OABN·HCl ). This molecule is more than a mere building block; it is a conformationally constrained platform that offers medicinal chemists a unique opportunity to project pharmacophoric features into three-dimensional space with high precision. Its inherent rigidity reduces the entropic penalty upon binding to a target protein, a critical factor in developing high-affinity ligands.
This document will provide researchers, scientists, and drug development professionals with an in-depth analysis of OABN·HCl, from its core synthesis and chemical logic to its field-proven applications in developing novel therapeutics, including its role in the development of ion channel modulators and its emerging potential in the exciting field of targeted protein degradation.
The OABN Core: Structural Rationale and Synthetic Strategy
The power of the OABN scaffold lies in its rigid, cleft-shaped, twin-chair conformation. This structure serves as a pre-organized framework, allowing for the precise spatial orientation of substituents. The embedded morpholine ring introduces a polar oxygen atom, which can act as a hydrogen bond acceptor, while the secondary amine provides a convenient handle for further derivatization.
Core Synthesis via Robinson-Mannich Annulation
The logical workflow for this synthesis is as follows:
Caption: Workflow for Bicyclo[3.3.1]nonane Core Synthesis
Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Precursor)
This protocol is adapted from a verified procedure and serves as a foundational method.[1]
-
Reaction Setup: A jacketed, round-bottomed flask is equipped with a mechanical stirrer, temperature probe, and addition funnel under a nitrogen atmosphere.
-
Initial Charge: Water and benzylamine (0.9 equiv) are charged to the reactor and cooled to 0–10 °C.
-
Acidification: 18% sulfuric acid (0.65 equiv) is added slowly, maintaining the internal temperature between 4–8 °C.
-
Reactant Addition: Glutaraldehyde (50% aqueous solution, 1.0 equiv) is added, followed by acetone dicarboxylic acid (1.0 equiv), while keeping the temperature below 5 °C.
-
Buffering and Cyclization: A 9% sodium acetate solution (0.4 equiv) is added over 1.5 hours. The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours. Carbon dioxide evolution is observed as the reaction proceeds.
-
Work-up and Isolation: The reaction is acidified to pH 2 with sulfuric acid and extracted with MTBE to remove organic impurities. The aqueous layer is then basified to pH 8 with sodium carbonate in the presence of heptane.
-
Purification: The product is extracted into the heptane layer, which is then dried and concentrated. The resulting crude material is purified by chromatography to yield the N-benzyl protected bicyclic ketone.
Causality and Trustworthiness: The choice of a benzyl protecting group is strategic; it is robust under the reaction conditions but can be cleanly removed via catalytic hydrogenation. The reaction is performed in an aqueous medium, making it environmentally favorable. The slow, controlled additions and temperature management are critical for preventing side reactions and ensuring a good yield of the desired bicyclic product. The work-up procedure is designed to effectively separate the product from unreacted starting materials and byproducts.
Application in Ion Channel Modulation: The Case of TRPV4 Antagonists
A compelling demonstration of the OABN scaffold's utility is found in the discovery of potent and orally bioavailable antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a target implicated in pain, inflammation, and edema.
Researchers at Shionogi & Co. identified a series of 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as selective TRPV4 antagonists.[2] A key compound from this series, 9-(6-((2',4'-dimethyl-[4,5'-bithiazol]-2-yl)amino)nicotinoyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-one , demonstrated a significant analgesic effect in a preclinical model of mechanical hyperalgesia.[2]
The OABN·HCl core serves as the southern part of the molecule, acting as a rigid handle to which the pharmacophoric bithiazolyl nicotinoyl moiety is attached via an amide bond. This rigidification is crucial for locking the molecule into a bioactive conformation, thereby enhancing its affinity for the TRPV4 channel.
Experimental Protocol: N-Acylation of the OABN Core
This is a representative protocol for the amide coupling step, based on standard peptide coupling methodologies.
-
Reactant Preparation: To a solution of 6-((2',4'-dimethyl-[4,5'-bithiazol]-2-yl)amino)nicotinic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) is added a peptide coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: this compound (OABN·HCl, 1.1 equiv) is added to the activated acid mixture.
-
Reaction: The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final compound.
Caption: Synthetic Logic for TRPV4 Antagonist
Emerging Frontiers: OABN in Targeted Protein Degradation
The field of targeted protein degradation (TPD), particularly using Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in pharmacology. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is critical, as its length, rigidity, and chemical nature dictate the formation of a productive ternary complex between the target, the PROTAC, and the E3 ligase.
The rigid, three-dimensional nature of the OABN scaffold makes it an attractive component for constructing these critical linkers. Chemical suppliers have begun classifying OABN·HCl as a "Protein Degrader Building Block," signaling its recognized potential in this area.[3]
Recent patent literature substantiates this, listing the 3-oxa-9-azabicyclo[3.3.1]nonanyl moiety as a potential component in PROTACs designed to degrade high-value oncology targets like KRas and LRRK2 (implicated in Parkinson's disease).[4] While peer-reviewed studies with comprehensive biological data are still emerging, the inclusion of this scaffold in patent claims by leading pharmaceutical companies underscores a strong industrial interest and a rational design hypothesis. The OABN can serve as a rigid spacer, controlling the distance and relative orientation of the target-binding and E3 ligase-binding moieties.
Caption: Role of OABN in PROTAC Design
Conclusion and Future Outlook
This compound is a prime example of a modern medicinal chemistry building block that enables the exploration of three-dimensional chemical space. Its value is rooted in its conformationally restricted nature, which provides a stable and predictable platform for the attachment of pharmacophoric groups.
Summary of Key Attributes:
| Attribute | Significance in Medicinal Chemistry |
| Rigid Bicyclic Core | Reduces conformational flexibility, minimizing the entropic cost of binding and potentially increasing ligand affinity. |
| sp³-Rich Structure | Improves physicochemical properties, often leading to better solubility and metabolic stability compared to flat aromatic systems. |
| Defined 3D Geometry | Allows for precise, vectoral projection of substituents to probe specific interactions within a protein binding pocket. |
| Versatile Chemical Handle | The secondary amine allows for straightforward derivatization via acylation, alkylation, or sulfonylation to link pharmacophores or linkers. |
| Proven Clinical Relevance | Incorporation into bioactive molecules, such as TRPV4 antagonists, validates its utility as a privileged scaffold. |
| Emerging Applications | Strong potential as a rigid linker component in the rapidly growing field of targeted protein degradation. |
As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, three-dimensional scaffolds like OABN·HCl will only intensify. Its demonstrated success in modulating challenging targets like ion channels and its theoretical and emerging practical applications in PROTAC design position it as a core tool for the modern medicinal chemist. Future research will likely focus on expanding the library of derivatives, exploring its use against other target classes, and publishing detailed biological data on its performance within protein degrader constructs.
References
Methodological & Application
Application Note: Leveraging the Rigid Scaffold of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one for Advanced PROTAC® Linker Design
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2]
Initially perceived as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][3] It is an active modulator that governs the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential event for subsequent polyubiquitination and proteasomal degradation of the POI.[2][] Linker characteristics such as length, composition, and rigidity profoundly influence the PROTAC's performance.[1][3] While flexible alkyl and polyethylene glycol (PEG) chains are the most common motifs, there is a growing interest in more sophisticated, rigid linkers that can pre-organize the molecule into a bioactive conformation.[3][]
This guide details the application of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS 1126795-00-3), a rigid bicyclic scaffold, as a versatile building block for the synthesis of advanced PROTAC linkers.[5][6] Its constrained conformation offers a strategic advantage over traditional flexible linkers by reducing the entropic penalty of forming the ternary complex, potentially leading to enhanced degradation efficiency and selectivity.
Featured Building Block: this compound
The 3-Oxa-9-azabicyclo[3.3.1]nonane framework provides a structurally rigid scaffold. The ketone functional group serves as a primary reactive handle, while the secondary amine within the bicyclic system offers a second point for chemical modification.
Key Structural Features and Advantages:
-
Rigid Bicyclic Core: This structure limits conformational flexibility, which can help to properly orient the POI and E3 ligase ligands for optimal ternary complex formation.[1]
-
Orthogonal Reactive Sites: The ketone at the 7-position and the amine at the 9-position allow for sequential, controlled chemical reactions. The ketone is an ideal site for reductive amination to connect to one part of the PROTAC, while the amine can be acylated or alkylated to attach the other part.
-
Defined Exit Vectors: The rigid nature of the scaffold provides well-defined attachment points and spatial orientations for the exit vectors, allowing for more rational and predictable PROTAC design.
-
Potential for Improved Physicochemical Properties: The inclusion of heteroatoms (oxygen and nitrogen) can influence solubility and other drug-like properties.[2]
Principle of Synthesis: Reductive Amination and Amide Coupling
The protocol outlined below utilizes a two-step strategy to construct the PROTAC.
-
Reductive Amination: The ketone of the bicyclic core is reacted with a primary amine-containing linker attached to the E3 ligase ligand. This reaction forms a new carbon-nitrogen bond, creating a secondary amine.
-
Amide Bond Formation: The secondary amine of the bicyclic core is then acylated using an activated carboxylic acid derivative of the POI ligand.
This modular approach allows for the straightforward synthesis of a library of PROTACs by varying the E3 ligase ligand, the POI ligand, and the length/composition of the initial linker fragment.
Caption: General workflow for PROTAC synthesis.
Detailed Application Protocol: Synthesis of a Model CRBN-based PROTAC
This protocol describes the synthesis of a model PROTAC targeting a hypothetical protein of interest (POI-Br) using a pomalidomide-derived Cereblon (CRBN) E3 ligase ligand.[7][8]
Disclaimer: This protocol is a representative example. All laboratory work should be conducted by trained professionals in a suitable chemical laboratory with appropriate safety precautions. Reagent quantities may require optimization based on the specific POI and E3 ligase ligands used.
Materials and Reagents
| Reagent | Supplier | Cat. No. / Purity | Purpose |
| This compound | Sigma-Aldrich | SY3390161975 / 97% | Rigid linker core |
| 4-(2-aminoethoxy)-pomalidomide | Synthesized¹ | >95% | CRBN ligand with linker |
| POI-Br-propanoic acid | Custom | >95% | POI binder with carboxylic acid handle |
| Sodium triacetoxyborohydride (STAB) | Sigma-Aldrich | 316393 / 97% | Reducing agent for reductive amination |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 / >99.5% | Non-nucleophilic base |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Sigma-Aldrich | 445475 / >98% | Amide coupling reagent |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 270997 / >99.8% | Reaction solvent |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 / >99.8% | Reaction solvent |
| Triethylamine (TEA) | Sigma-Aldrich | T0886 / >99.5% | Base |
¹Synthesis of functionalized E3 ligase ligands like 4-(2-aminoethoxy)-pomalidomide can be achieved following established literature procedures.[9]
Step 1: Reductive Amination of the Bicyclic Core
Objective: To conjugate the CRBN E3 ligase ligand to the ketone of the bicyclic linker.
-
To a dry 25 mL round-bottom flask under an argon atmosphere, add this compound (50 mg, 0.28 mmol).
-
Add anhydrous Dichloromethane (DCM, 5 mL).
-
Add Triethylamine (TEA, 40 µL, 0.28 mmol) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add 4-(2-aminoethoxy)-pomalidomide (92 mg, 0.28 mmol, 1.0 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add Sodium triacetoxyborohydride (STAB) (89 mg, 0.42 mmol, 1.5 eq) portion-wise over 10 minutes.
-
Expert Insight: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not reduce the ketone starting material or the pomalidomide imide groups. The reaction is typically monitored by LC-MS until the starting material is consumed.
-
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of 0-10% methanol in DCM) to yield the intermediate amine conjugate.
Step 2: Amide Coupling to the POI Ligand
Objective: To couple the POI binder to the secondary amine of the bicyclic core.
-
To a dry 25 mL round-bottom flask, add the POI-Br-propanoic acid (1.0 eq) and the purified intermediate amine from Step 1 (1.0 eq).
-
Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Add HATU (1.2 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the reaction mixture.
-
Expert Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.
-
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative reverse-phase HPLC to achieve high purity (>95%).
Characterization and Validation
The identity and purity of the final PROTAC must be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and integrity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
PROTAC Mechanism of Action
Once synthesized, the PROTAC mediates protein degradation through a catalytic cycle.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
The PROTAC simultaneously binds the POI and an E3 ligase, forming a ternary complex.[] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[1]
Conclusion
The use of rigid scaffolds like this compound represents a significant advancement in the rational design of PROTAC linkers. By providing conformational constraint, this building block enables the synthesis of degraders with potentially improved potency and optimized physicochemical properties. The modular synthetic route presented here, based on reliable reductive amination and amide coupling chemistry, offers a robust platform for researchers to explore novel linker architectures and accelerate the development of next-generation targeted protein degraders.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 1126795-00-3|this compound|BLD Pharm [bldpharm.com]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride: A Rigid Linker for PROTACs
Introduction: The Critical Role of Linker Rigidity in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
The linker's length, polarity, and conformational flexibility profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[3] Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, are commonly used but can lead to a significant entropic penalty upon binding and may adopt non-productive conformations.[4] In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially improving potency and selectivity.[4]
The 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride linker is a prime example of a rigidifying scaffold. Its bicyclic nature constrains the linker's geometry, providing a more defined spatial orientation for the two ligands. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and incorporation of this rigid linker into PROTACs.
Chemical and Physical Properties
The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ClNO₂ | [5] |
| Molecular Weight | 177.63 g/mol | [5] |
| CAS Number | 1126795-00-3 | [5] |
| Physical Form | Solid | - |
| Storage | Room Temperature | [5] |
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (Intermediate 1)
This step involves a Mannich-type condensation reaction.
-
Reaction Setup: To a solution of tetrahydropyran-4-one (1.0 eq) in a suitable solvent such as ethanol, add N-benzyl-2,2-diethoxyethan-1-amine (1.1 eq) and a catalytic amount of a strong acid (e.g., HCl).
-
Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Protocol 2: Debenzylation to 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one (Intermediate 2)
This step removes the benzyl protecting group.
-
Reaction Setup: Dissolve 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (1.0 eq) in methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction Conditions: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one, which can be used in the next step without further purification.
Protocol 3: Formation of this compound (Final Product)
-
Salt Formation: Dissolve the crude 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
-
Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
Isolation: A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Incorporation of the Linker into a PROTAC Molecule
The this compound can be incorporated into a PROTAC linker through standard amide bond formation, coupling the secondary amine of the bicyclic core to a carboxylic acid-functionalized POI ligand or E3 ligase ligand. The ketone group on the linker can be further functionalized, for example, through reductive amination, to attach the other ligand.
Caption: General workflow for incorporating the linker into a PROTAC molecule.
Protocol 4: Amide Coupling of the Linker to a POI Ligand
This protocol describes the coupling of the secondary amine of the linker to a carboxylic acid-functionalized POI ligand.
-
Reagents and Setup:
-
POI Ligand with a carboxylic acid handle (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve the POI ligand-COOH in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). b. Add HATU and stir for 5 minutes at room temperature. c. Add this compound, followed by the dropwise addition of DIPEA. The base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.[7] d. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-Linker conjugate.
PROTAC Mechanism of Action
The resulting PROTAC molecule, incorporating the rigid 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one linker, will then mediate the formation of a ternary complex, leading to the degradation of the target protein.
Caption: Mechanism of action of a PROTAC molecule.
Conclusion
The this compound is a valuable building block for the synthesis of PROTACs with rigid linkers. The constrained conformation of this linker can lead to improved potency and selectivity by pre-organizing the PROTAC for optimal ternary complex formation. The protocols provided herein offer a comprehensive guide for the synthesis of this linker and its incorporation into novel protein degraders. Researchers are encouraged to adapt and optimize these methods for their specific POI and E3 ligase systems.
References
- 1. 100368-29-4|3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride|BLD Pharm [bldpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20140024644A1 - 5-ht3 receptor antagonists - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Versatile Coupling Strategies for the Privileged Scaffold 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-Oxa-9-azabicyclo[3.3.1]nonane framework represents a privileged scaffold in medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which can enhance binding affinity and metabolic stability of drug candidates.[][2] This application note provides detailed experimental protocols for the selective functionalization of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, a versatile building block possessing two distinct reactive sites: a ketone at the C7 position and a secondary amine at N9. We present field-proven methods for derivatization via reductive amination of the ketone and acylation of the secondary amine, offering researchers a robust guide to leveraging this scaffold in drug discovery and development programs.
Compound Overview and Handling
Physicochemical and Safety Profile
This compound is a solid, typically supplied with a purity of 97% or higher.[3][4] Understanding its properties and handling requirements is the first step in ensuring successful and safe experimentation.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1126795-00-3 | [3][4] |
| Molecular Formula | C₇H₁₁NO₂ · HCl | [4] |
| Molecular Weight | 177.63 g/mol | [4] |
| Physical Form | Solid | [3] |
| Storage | Room Temperature, in a tightly-closed container away from incompatible substances.[3][5] |
Safety Information: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.[5][6] All manipulations should be performed in a well-ventilated chemical fume hood.[5][6]
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of this scaffold stems from its two orthogonal functional groups. The hydrochloride salt form protects the secondary amine, allowing for selective reactions at the ketone. Conversely, neutralization of the amine with a suitable base unlocks its nucleophilicity for a range of coupling reactions. This dual reactivity allows for a structured and selective approach to library synthesis.
Caption: Selective functionalization pathways for the title compound.
Protocol I: Reductive Amination at the C7-Ketone
Reductive amination is a powerful method for forming C-N bonds by converting a ketone into an amine. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride-donating agent.
Expertise & Causality: We recommend sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike stronger reagents like sodium borohydride, NaBH(OAc)₃ is moisture-tolerant and selectively reduces the iminium ion in the presence of the starting ketone, minimizing the formation of the corresponding alcohol byproduct. This one-pot procedure is highly efficient and broadly applicable.
Caption: Step-wise workflow for the reductive amination protocol.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the resulting suspension at room temperature for 1 hour. The hydrochloride salt acts as a mild acid catalyst for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Exemplary Reaction Conditions
| Amine Substrate | Equivalents | Solvent | Temp. | Time (h) | Typical Yield |
| Benzylamine | 1.1 | DCE | RT | 16 | 85-95% |
| Aniline | 1.2 | DCE | RT | 24 | 70-85% |
| Morpholine | 1.1 | DCE | RT | 12 | 80-90% |
Protocol II: Coupling Reactions at the N9-Amine
To functionalize the secondary amine, it must first be liberated from its hydrochloride salt by treatment with a base. This generates the free, nucleophilic amine ready for coupling.
Trustworthiness & Self-Validation: The key to these reactions is ensuring complete neutralization of the starting material. This can be confirmed by a simple pH test of a small aqueous aliquot of the reaction mixture after base addition, which should be basic (pH > 8).
Amide Bond Formation
This protocol describes the coupling of the N9-amine with a carboxylic acid using a standard peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Expertise & Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (for chiral carboxylic acids) by rapidly converting the acid into a highly reactive activated ester. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the starting material and the acids formed during the reaction without competing in the coupling.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a dry round-bottom flask, add the carboxylic acid (1.1 eq), HATU (1.2 eq), and anhydrous dimethylformamide (DMF) (approx. 0.2 M).
-
Activation: Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 10 minutes.
-
Coupling: Transfer the solution of the free amine to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
References
Comprehensive Characterization of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Derivatives: An Integrated Analytical Approach
An Application Note for Drug Discovery and Development Professionals
Abstract
The 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold, a key heterocyclic motif, serves as a versatile building block in the synthesis of novel pharmaceutical agents, particularly for neurological disorders.[1] Its rigid, bicyclic structure provides a unique three-dimensional framework for designing compounds with improved efficacy and specificity.[1][2] The successful development of drug candidates based on this core structure is critically dependent on rigorous analytical characterization to confirm chemical identity, establish purity, and elucidate the precise three-dimensional stereochemistry. This guide provides a detailed overview of the primary analytical techniques and integrated workflows essential for the comprehensive characterization of these derivatives, aimed at researchers, chemists, and quality control specialists in the field of drug development.
The Central Role of Analytical Chemistry in Scaffold-Based Drug Discovery
The journey from a synthesized molecule to a viable drug candidate is paved with data. For complex bicyclic structures like 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives, analytical characterization is not merely a final validation step but a crucial, iterative process that informs the entire discovery pipeline. An unambiguous understanding of the molecule's structure, including its relative and absolute stereochemistry, is paramount, as subtle conformational or isomeric differences can lead to dramatic shifts in biological activity and off-target effects.
This document outlines a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single Crystal X-ray Crystallography. Each technique provides a unique piece of the puzzle, and their combined application ensures a self-validating system of characterization that meets the highest standards of scientific and regulatory scrutiny.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for the de novo structural elucidation of organic molecules in solution. For bridged bicyclic systems, it provides unparalleled insight into covalent connectivity, the electronic environment of each atom, and, crucially, the through-space relationships that define the molecule's conformation and stereochemistry.[3][4]
Expertise & Rationale: Why a Multi-dimensional NMR Approach is Essential
The rigid framework of the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one core can adopt different conformations, such as a chair-chair or a boat-chair arrangement.[5] The orientation of substituents (e.g., endo vs. exo) profoundly impacts the molecule's interaction with biological targets. While 1D ¹H and ¹³C spectra provide the initial blueprint, a full suite of 2D NMR experiments is required to resolve spectral overlap and definitively assign the structure and stereochemistry.[5][6]
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility). The choice of solvent can sometimes influence the observed conformation.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
1D NMR Data Acquisition (¹H & ¹³C) :
-
Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts (δ), integration values, and coupling constants (J). Protons adjacent to the nitrogen (C1, C5) and oxygen (C2, C4) will be deshielded.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the number of unique carbon environments. The carbonyl carbon (C7) will have a characteristic downfield shift (~200-210 ppm).
-
-
2D NMR Data Acquisition for Full Assignment :
-
¹H-¹H COSY (Correlation Spectroscopy) : This experiment reveals which protons are spin-coupled to each other, helping to trace out the proton networks within the bicyclic rings.[6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a definitive link between the ¹H and ¹³C assignments.[6]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. It is indispensable for connecting molecular fragments and confirming the position of substituents on the scaffold.[5][6]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the key experiment for determining stereochemistry. It identifies protons that are close to each other in space (<5 Å), regardless of whether they are connected through bonds. NOE correlations between a substituent and protons on the bicyclic frame can definitively establish its endo or exo orientation and help distinguish between chair-boat and chair-chair conformers.[5]
-
Data Presentation: Expected NMR Chemical Shift Ranges
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations & Notes |
| C1, C5 (Bridgehead) | 3.0 - 4.0 | 50 - 65 | Protons are coupled to multiple neighbors. Show HMBC to substituent. |
| C2, C4 (next to O) | 3.5 - 4.5 | 65 - 80 | Protons show COSY to C1/C5 and C2-H/C4-H. |
| C6, C8 (next to C=O) | 2.5 - 3.5 | 40 - 55 | Protons show COSY to bridgehead protons. |
| C7 (Carbonyl) | N/A | 200 - 210 | Shows HMBC correlations to protons on C6 and C8. |
| N9-H or N9-R | Variable | N/A | If N-H, may be broad. If N-R, substituent protons give characteristic signals. |
Visualization: NMR Characterization Workflow
Caption: Workflow for NMR-based structure elucidation.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a rapid and highly sensitive technique essential for confirming the molecular weight of the target compound and providing evidence of its elemental composition.
Expertise & Rationale: The Power of High Resolution
While nominal mass MS confirms the integer molecular weight, high-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement (typically to <5 ppm). This accuracy is sufficient to determine a unique elemental formula, which serves as powerful, orthogonal confirmation of the compound's identity, distinguishing it from potential isomers or impurities with the same nominal mass. The nitrogen atom in the bicyclic core makes these compounds amenable to soft ionization techniques like Electrospray Ionization (ESI).[7]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation :
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with HPLC, such as methanol or acetonitrile/water.
-
Acidifying the solution slightly with formic acid (0.1%) can promote protonation and enhance the signal for the [M+H]⁺ ion.
-
-
Infusion Analysis :
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the derivative.
-
-
Data Analysis :
-
Identify the molecular ion peak, which will typically be the protonated species [M+H]⁺. Other common adducts like [M+Na]⁺ or [M+K]⁺ may also be observed.
-
For HRMS data, compare the measured accurate mass to the theoretical mass calculated for the proposed elemental formula. The mass error should be within the instrument's specification (e.g., < 5 ppm).
-
Data Presentation: Expected Mass Spectrometry Data
| Compound | Formula | Calculated Exact Mass [M] | Expected Ion [M+H]⁺ |
| Parent Scaffold | C₇H₁₁NO₂ | 141.0790 | 142.0862 |
| N-Benzyl Derivative | C₁₄H₁₇NO₂ | 231.1259 | 232.1332 |
| 7-Oxo-N-Boc Derivative | C₁₂H₁₉NO₄ | 241.1314 | 242.1387 |
Visualization: Mass Spectrometry Analysis Workflow
References
- 1. covethouse.eu [covethouse.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 4. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Scaffold in Solid-Phase Synthesis: A Guide to Library Development
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents with improved efficacy and specificity has led to a focus on molecules occupying a more three-dimensional chemical space. Bridged bicyclic structures are exemplary scaffolds in this regard, offering conformational rigidity and precise vectoral presentation of functional groups.[1][2] The 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one core, in particular, is a versatile building block recognized for its potential in medicinal chemistry and drug discovery.[3][4] Its unique framework provides a stable and synthetically tractable starting point for developing diverse chemical libraries.[5] This application note presents a comprehensive guide and a robust protocol for the strategic incorporation of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride onto a solid support, enabling high-throughput synthesis of novel derivatives for screening and lead optimization. We detail a workflow centered on solid-phase reductive amination, on-resin diversification, and final cleavage, providing researchers with a practical methodology to explore the chemical space around this privileged scaffold.
The Strategic Value of the Bicyclic Scaffold
The 3-Oxa-9-azabicyclo[3.3.1]nonane framework is a privileged structure in medicinal chemistry. Its inherent conformational rigidity is a key asset in drug design. Unlike flexible linear molecules which must adopt a specific conformation to bind to a biological target, paying an entropic penalty, rigid scaffolds are pre-organized for binding. This can lead to enhanced binding affinity and selectivity for the target protein.[]
The subject of this guide, this compound (PubChem CID: 71627138), offers two primary points for chemical diversification:
-
The Ketone at C-7: This functional group is an ideal handle for immobilization onto a solid support or for introducing molecular diversity through reactions such as reductive amination, Wittig reactions, or aldol condensations.
-
The Secondary Amine at N-9: Once the scaffold is immobilized, this amine is available for a wide array of modifications, including acylation, alkylation, and sulfonylation, allowing for the systematic exploration of structure-activity relationships (SAR).
The hydrochloride salt form ensures stability and ease of handling for this valuable building block.
Principles of Solid-Phase Synthesis (SPS) for Scaffold Diversification
Solid-phase synthesis (SPS) is a cornerstone of modern combinatorial chemistry and library generation.[7] The fundamental principle involves covalently attaching a starting material to an insoluble polymer resin and carrying out a sequence of reactions.[8] The key advantage of this approach is the simplification of purification; excess reagents and soluble by-products are removed by simple filtration and washing of the resin.[8] This allows for the use of large excesses of reagents to drive reactions to completion, a critical factor since intermediates are not purified.[9]
The general workflow for SPS involves several key stages:
-
Resin Selection & Preparation: Choosing an appropriate solid support and linker system is critical for the success of the synthesis. The linker is the chemical handle that connects the molecule to the resin and dictates the conditions required for final cleavage.
-
Scaffold Immobilization: The first building block is covalently attached to the resin-linker system.
-
Iterative Diversification: Subsequent chemical transformations are performed on the resin-bound molecule. Each step is typically followed by extensive washing to remove soluble materials.[8]
-
Cleavage: The final, derivatized molecule is released from the solid support into solution.[10]
-
Purification & Analysis: The cleaved product is purified, typically by chromatography, and its identity and purity are confirmed.
Proposed Workflow for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one
This application note proposes a robust workflow for the solid-phase synthesis of a library based on the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold. The strategy hinges on immobilizing the scaffold via its C-7 ketone through reductive amination with an amine-functionalized resin. This approach anchors the molecule securely while leaving the N-9 amine free for subsequent diversification.
Caption: General workflow for the solid-phase synthesis of a library.
Detailed Experimental Protocols
Disclaimer: These protocols are designed as a starting point. Optimization of reaction times, temperatures, and reagent equivalents may be necessary depending on the specific substrates and equipment used. All operations should be performed in a well-ventilated fume hood.
Protocol 4.1: Resin Preparation
This protocol describes the preparation of the amine-functionalized resin, which is the solid support for the synthesis. We will use Rink Amide resin as an example, from which the Fmoc protecting group must be removed to expose the primary amine.
-
Resin Swelling: Place Rink Amide MBHA resin (1.0 g, ~0.5 mmol/g loading) in a fritted solid-phase synthesis vessel. Add N,N-Dimethylformamide (DMF, 10 mL) and gently agitate (e.g., with nitrogen bubbling or a shaker) for 30 minutes to swell the resin beads.
-
Drain: Drain the solvent by applying vacuum or positive pressure.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (10 mL) to the resin. Agitate for 5 minutes. Drain.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for an additional 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly by adding the following solvents (10 mL each), agitating for 1 minute, and draining:
-
DMF (3 times)
-
Dichloromethane (DCM) (3 times)
-
DMF (3 times)
-
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of free primary amines.
Protocol 4.2: Scaffold Immobilization via Reductive Amination
This protocol attaches the bicyclic ketone to the prepared resin.
-
Reagent Solution Preparation: In a separate vial, dissolve this compound (263 mg, 1.5 mmol, 3 equiv.) in 10 mL of 1% acetic acid in DMF.
-
Scaffold Coupling: Add the reagent solution to the deprotected Rink Amide resin (~0.5 mmol). Agitate the mixture for 1 hour at room temperature.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 318 mg, 1.5 mmol, 3 equiv.) to the vessel. Caution: Handle solid NaBH(OAc)₃ quickly as it is moisture-sensitive.
-
Reaction: Agitate the reaction mixture overnight (12-16 hours) at room temperature.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with:
-
DMF (3 times)
-
Methanol (MeOH) (3 times)
-
DCM (3 times)
-
-
Resin Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 1 hour. Wash as described in step 5. This prevents the formation of deletion byproducts in the next step.
-
Drying: Dry the resin under high vacuum for at least 1 hour.
Protocol 4.3: On-Resin Diversification (Example: N-9 Acylation)
This protocol describes the acylation of the secondary amine at the N-9 position. This step can be repeated with a variety of carboxylic acids to generate a library.
-
Resin Swelling: Swell the resin from Protocol 4.2 in DMF (10 mL) for 30 minutes. Drain.
-
Coupling Cocktail Preparation: In a separate vial, dissolve the desired carboxylic acid (R-COOH, 1.5 mmol, 3 equiv.) and a coupling agent such as HATU (568 mg, 1.5 mmol, 3 equiv.) in DMF (8 mL). Add N,N-Diisopropylethylamine (DIPEA, 522 µL, 3.0 mmol, 6 equiv.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
Confirmation (Optional): Perform a test cleavage on a small amount of resin (~10 mg) and analyze the product by LC-MS to confirm the success of the acylation reaction.
Protocol 4.4: Cleavage from the Solid Support
This final step releases the derivatized product from the resin.
-
Final Wash and Dry: Wash the resin from Protocol 4.3 with DCM (3 times) and dry it under vacuum for 30 minutes.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE. The TIPS acts as a carbocation scavenger.[11]
-
Cleavage Reaction: Add the cleavage cocktail (5 mL per 0.5 g of resin) to the dried resin. Agitate gently at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate (which contains the product) in a clean round-bottom flask.
-
Resin Wash: Wash the resin beads with a small amount of fresh TFA (1-2 mL) and combine the filtrate with the initial collection.
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure (rotary evaporation) to remove the bulk of the TFA.
-
Product Precipitation: Add cold diethyl ether (20-30 mL) to the concentrated residue to precipitate the crude product.
-
Isolation: Isolate the solid product by centrifugation or filtration, wash with cold ether, and dry under vacuum.
Data Presentation and Expected Outcomes
The success of each step should be monitored to ensure a high-quality final product. The following table outlines representative conditions and quality control checks.
| Step | Key Reagents | Typical Time | Expected Outcome & QC Check |
| Resin Deprotection | 20% Piperidine/DMF | 20 min | Free primary amine. QC: Positive Kaiser test (blue beads). |
| Scaffold Immobilization | Scaffold, NaBH(OAc)₃ | 12-16 h | Covalent attachment of scaffold. QC: Negative Kaiser test (clear/yellow beads). |
| N-9 Diversification | R-COOH, HATU, DIPEA | 4-6 h | Acylation of N-9 amine. QC: Test cleavage and LC-MS analysis to confirm mass of resin-bound product. |
| Cleavage & Isolation | 95% TFA Cocktail | 2-3 h | Product released into solution. QC: LC-MS and HPLC analysis of crude product to confirm identity and estimate purity. |
Troubleshooting:
-
Incomplete Immobilization (Positive Kaiser Test): The reductive amination may be slow. Try extending the reaction time, increasing the equivalents of scaffold and reducing agent, or gently heating the reaction.
-
Low Purity of Cleaved Product: May indicate incomplete reactions in previous steps. Ensure sufficient washing between steps and consider using a capping step to block unreacted sites. The cleavage process itself can also generate byproducts; optimize the scavenger composition in the TFA cocktail.
-
No Product After Cleavage: Could indicate an issue with the linker stability or a failed immobilization step. Re-evaluate the choice of resin and linker for compatibility with the reaction conditions.
Conclusion
The this compound scaffold represents a valuable starting point for the generation of structurally novel and diverse chemical libraries. The solid-phase synthesis protocol detailed here provides a practical and efficient method for its utilization. By leveraging a reductive amination strategy for immobilization, this workflow enables the rapid diversification of the scaffold's N-9 position. This approach facilitates systematic SAR studies and accelerates the discovery of new chemical entities for drug development, empowering researchers to more effectively explore the three-dimensional chemical space that is critical for identifying next-generation therapeutics.
References
- 1. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. covethouse.eu [covethouse.eu]
- 7. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 10. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 11. US9073969B2 - Compounds and methods for purifying peptides produced by solid phase peptide synthesis - Google Patents [patents.google.com]
The Versatile Scaffold: Applications of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a unique three-dimensional architecture for interacting with biological targets is relentless. The 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one moiety, and its derivatives, have emerged as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological target. Its rigid, bicyclic structure pre-organizes appended functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for target proteins. This application note will delve into the utility of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride as a versatile starting material in the synthesis of potent and selective modulators of key biological targets, with a focus on G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and serotonin 5-HT3 receptor antagonists for managing chemotherapy-induced nausea and vomiting and schizophrenia. We will provide detailed synthetic protocols and discuss the structure-activity relationships that underscore the therapeutic potential of this remarkable scaffold.
Core Structure and Synthetic Versatility
The this compound salt provides a stable and readily available starting point for a variety of chemical transformations. The ketone at the 7-position is a key functional handle for derivatization, most commonly through reductive amination, allowing for the introduction of a wide range of substituents. The secondary amine at the 9-position can also be functionalized, further expanding the accessible chemical space.
Caption: General structure of the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold.
Application I: GPR119 Agonists for the Treatment of Type 2 Diabetes
Scientific Rationale: G-protein coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the development of new anti-diabetic drugs with a potentially lower risk of hypoglycemia. The rigid 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold has been successfully employed to orient key pharmacophoric elements for potent GPR119 agonism.[1][2]
Synthetic Protocol: Preparation of a Potent GPR119 Agonist
This protocol describes a representative synthesis of a potent GPR119 agonist incorporating the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold, based on synthetic strategies reported in the literature.[1][3]
Caption: Synthetic workflow for a GPR119 agonist.
Step 1: Synthesis of (1R,5S)-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
This initial step involves the synthesis of the core scaffold. While the hydrochloride is the starting material, many syntheses begin with the free base or an N-protected variant. A representative synthesis is adapted from literature procedures.
-
Materials: 3-Oxopentanedioic acid, methylamine hydrochloride, 2,2'-oxydiacetaldehyde, sodium dihydrogenphosphate hydrate, citric acid, sodium hydroxide, dichloromethane (DCM).
-
Procedure:
-
To a solution of sodium dihydrogenphosphate hydrate and citric acid in water, add methylamine hydrochloride and 3-oxopentanedioic acid.
-
Adjust the pH to 4.6 with a 10% aqueous solution of NaOH.
-
Add a solution of 2,2'-oxydiacetaldehyde in methanol at room temperature and stir the resulting mixture for 3 days.
-
Basify the reaction solution with 10% aqueous NaOH and extract with DCM.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (DCM/MeOH gradient) to yield the title compound.
-
Step 2: Reductive Amination to form (1R,5S,7S)-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
-
Materials: (1R,5S)-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, hydroxylamine hydrochloride, pyridine, ethanol, lithium aluminum hydride (LiAlH4) or sodium triacetoxyborohydride (NaBH(OAc)3), tetrahydrofuran (THF).
-
Procedure (via oxime reduction):
-
A solution of the ketone from Step 1, hydroxylamine hydrochloride, and pyridine in ethanol is heated at 75°C for 3 hours.
-
After cooling, the solvent is removed, and the crude oxime is purified by column chromatography.
-
To a solution of the purified oxime in THF, carefully add LiAlH4 at 0°C. The reaction is then stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the desired amine.
-
Step 3: Coupling with a Heterocyclic Carboxylic Acid to Yield the Final GPR119 Agonist
-
Materials: (1R,5S,7S)-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine, a suitable heterocyclic carboxylic acid (e.g., a substituted pyrimidine-5-carboxylic acid), HATU, DIPEA, DMF.
-
Procedure:
-
To a solution of the heterocyclic carboxylic acid in DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine from Step 2 and continue stirring for 2-4 hours.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is purified by preparative HPLC to yield the pure GPR119 agonist.
-
Biological Activity of Representative GPR119 Agonists
The following table summarizes the in vitro potency of representative GPR119 agonists incorporating the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold.
| Compound ID | Scaffold Modification | hGPR119 EC50 (nM) | Reference |
| Compound 25a | syn-configuration | <10 | [1] |
| PSN632408 | N/A | 7900 | [2] |
| APD597 | N/A | 46 | [2] |
Application II: 5-HT3 Receptor Antagonists for CNS Disorders and Nausea
Scientific Rationale: The serotonin 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis (vomiting) and neurotransmission in the central nervous system. Antagonists of the 5-HT3 receptor are established antiemetic agents, particularly for managing nausea and vomiting induced by chemotherapy and radiotherapy.[4] More recently, 5-HT3 receptor antagonists are being explored for the treatment of cognitive impairment associated with schizophrenia. The rigid bicyclic structure of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold can effectively position the necessary pharmacophoric features for high-affinity binding to the 5-HT3 receptor.
Synthetic Protocol: Preparation of a 5-HT3 Receptor Antagonist (Analog of TAK-058)
This protocol outlines a representative synthesis of a potent 5-HT3 receptor antagonist, with structural similarities to the clinical candidate TAK-058, which features the 3-Oxa-9-azabicyclo[3.3.1]nonane core.
Caption: Synthetic workflow for a 5-HT3 receptor antagonist.
Step 1: Synthesis of (1R,5S,7S)-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
This intermediate is synthesized as described in the GPR119 agonist protocol (Steps 1 and 2).
Step 2: Amide Coupling to Yield the Final 5-HT3 Receptor Antagonist
-
Materials: (1R,5S,7S)-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine, 1-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid hydrochloride, HATU, DIPEA, DMF.
-
Procedure:
-
To a mixture of 1-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid hydrochloride in DMF, add HATU and DIPEA.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add (1R,5S,7S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine and continue stirring for 2 hours.
-
The reaction mixture is then purified by HPLC to afford the title compound as a white solid.
-
Biological Activity of Representative 5-HT3 Receptor Antagonists
The following table presents the binding affinity of representative 5-HT3 receptor antagonists that share structural similarities with compounds derived from the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold.
| Compound | Target | Ki (nM) | Reference |
| Ondansetron | 5-HT3 | 6.16 | [5] |
| Granisetron | 5-HT3 | N/A (Selective Antagonist) | [5] |
| Cilansetron | 5-HT3 | 0.19 | [6] |
| Palonosetron | 5-HT3 | 0.17 | [5] |
Conclusion and Future Perspectives
The this compound has proven to be a highly valuable and versatile scaffold in the field of drug discovery. Its rigid, three-dimensional structure allows for the precise positioning of functional groups, leading to the development of potent and selective ligands for a range of biological targets. The synthetic accessibility and the presence of key functional handles for derivatization make it an attractive starting material for medicinal chemists. The successful application of this scaffold in the development of GPR119 agonists and 5-HT3 receptor antagonists highlights its significant potential. Future explorations of this privileged scaffold are likely to yield novel therapeutic agents for a variety of diseases, further solidifying its importance in the armamentarium of drug discovery professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Synthesis of 3-Azabicyclo[3.3.1]nonanes
<
Introduction: The Architectural Significance of 3-Azabicyclo[3.3.1]nonanes
The 3-azabicyclo[3.3.1]nonane framework is a privileged structural motif found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, cleft-shaped three-dimensional architecture provides a unique scaffold for the precise spatial orientation of functional groups, making it an attractive target for molecular recognition at protein binding sites.[1] This bicyclic system is a core component of complex alkaloids and has been integral to the development of receptor antagonists and compounds with potential as muscarinic agents and serotonin (5-HT) receptor ligands.[1] Consequently, the development of robust and stereoselective synthetic routes to access this scaffold is of paramount importance in medicinal chemistry and drug discovery.[4][5] This guide provides an in-depth exploration of key stereoselective strategies, detailing the underlying principles and offering field-proven protocols for their practical implementation.
Strategic Approaches to Stereocontrol
The construction of the 3-azabicyclo[3.3.1]nonane core with high stereoselectivity can be broadly categorized into several key strategies. Each approach offers distinct advantages in terms of substrate scope, operational simplicity, and the stereochemical outcomes.
Tandem Mannich Reactions: A Convergent and Efficient Strategy
The tandem Mannich reaction represents a powerful and atom-economical approach for the one-pot synthesis of the 3-azabicyclo[3.3.1]nonane scaffold.[6][7] This strategy typically involves the reaction of a ketone, an amine, and an aldehyde (often formaldehyde).
Causality of Stereoselectivity: The stereochemical outcome of the tandem Mannich reaction is often dictated by the thermodynamics of the final bicyclic product. The chair-chair conformation is generally the most stable, and the substituents will preferentially occupy equatorial positions to minimize steric hindrance. The choice of Lewis acid can also influence the transition state geometry and, consequently, the diastereoselectivity.[4]
Experimental Protocol: One-Pot Tandem Mannich Annulation [6][7]
This protocol describes a facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones.
-
Materials:
-
Aromatic ketone (1.0 equiv)
-
Paraformaldehyde (2.2 equiv)
-
Dimethylamine hydrochloride (1.1 equiv)
-
Ethanol
-
Hydrochloric acid (conc.)
-
-
Procedure:
-
To a solution of the aromatic ketone in ethanol, add paraformaldehyde and dimethylamine hydrochloride.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
| Reactant (Aromatic Ketone) | Product Yield (%) | Reference |
| Acetophenone | 83 | [7] |
| 4'-Methylacetophenone | 75 | [7] |
| 4'-Methoxyacetophenone | 72 | [7] |
Workflow for Tandem Mannich Reaction
Caption: One-pot synthesis via tandem Mannich reaction.
Intramolecular Cyclization Strategies
Intramolecular cyclizations of suitably functionalized piperidine precursors offer a high degree of control over the formation of the second ring of the bicyclic system. Key variations include nitrilium ion cyclization and radical cyclization.
This method is particularly effective for constructing the 3-azabicyclo[3.3.1]nonane ring system and has been applied in the total synthesis of alkaloids.[8][9]
Mechanism and Stereocontrol: The reaction proceeds through a Ritter-type reaction where a carbocation is generated from a terpene-derived starting material. This carbocation is then trapped by a nitrile to form a nitrilium ion intermediate, which subsequently undergoes an intramolecular cyclization. The stereochemistry of the starting material directly influences the stereochemical outcome of the cyclization.
Experimental Protocol: Diastereoselective Synthesis via Intramolecular Nitrilium Ion Cyclization [8]
-
Materials:
-
Chiral monoterpene (e.g., (-)-β-pinene) (1.0 equiv)
-
Nitrile (e.g., acetonitrile) (excess)
-
Perchloric acid (catalytic)
-
-
Procedure:
-
Dissolve the chiral monoterpene in an excess of the nitrile.
-
Cool the solution to 0 °C and add a catalytic amount of perchloric acid.
-
Stir the reaction at room temperature and monitor by GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and concentrate.
-
The resulting imine can be diastereoselectively reduced using sodium borohydride to afford the final product.
-
| Nitrile | Diastereomeric Ratio | Reference |
| Acetonitrile | 5:1 | [9] |
Workflow for Nitrilium Ion Cyclization
Caption: Stereoselective synthesis via intramolecular nitrilium ion cyclization.
Radical cyclizations provide a powerful method for the construction of the azabicyclo[3.3.1]nonane core, particularly in the context of complex natural product synthesis.[10]
Mechanism and Stereocontrol: This strategy often involves the generation of a radical species that undergoes a tandem cyclization cascade. The stereoselectivity is governed by the preferential formation of the thermodynamically more stable chair-chair conformation in the transition state.
Catalytic Asymmetric Synthesis
The development of catalytic asymmetric methods for the synthesis of 3-azabicyclo[3.3.1]nonanes is a significant advancement, offering access to enantioenriched products from achiral starting materials.[11][12]
Bifunctional Phosphonium Salt/Lewis Acid Relay Catalysis: A notable example is the use of a bifunctional phosphonium salt/Lewis acid relay catalysis system to construct N-bridged [3.3.1] ring systems.[11][12] This method proceeds via a cascade process involving a [3+2] cyclization, ring-opening, and Friedel-Crafts reaction, affording excellent reactivity and stereoselectivity.[12]
Experimental Protocol: Asymmetric Cascade Annulation [11]
-
Materials:
-
N-methylated 2-alkenylindole (1.0 equiv)
-
Benzyl-fused cyclic azomethine ylide precursor (1.2 equiv)
-
Chiral phosphonium salt catalyst (e.g., (R)-TRIP) (10 mol%)
-
Lewis acid co-catalyst (e.g., Sc(OTf)₃) (10 mol%)
-
Toluene
-
-
Procedure:
-
To a solution of the N-methylated 2-alkenylindole and the azomethine ylide precursor in toluene, add the chiral phosphonium salt catalyst and the Lewis acid co-catalyst.
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) and monitor by HPLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel.
-
| Substrate | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| Example 1 | 95 | >20:1 | 96 | [11] |
| Example 2 | 92 | >20:1 | 94 | [11] |
Mechanism of Asymmetric Relay Catalysis
Caption: Asymmetric synthesis via phosphonium salt/Lewis acid relay catalysis.
Conclusion and Future Perspectives
The stereoselective synthesis of 3-azabicyclo[3.3.1]nonanes continues to be an area of active research, driven by the importance of this scaffold in drug discovery. The strategies outlined in this guide, from classic tandem Mannich reactions to modern catalytic asymmetric methods, provide a robust toolkit for accessing these valuable compounds. Future efforts will likely focus on the development of even more efficient and versatile catalytic systems, as well as the application of these methodologies to the synthesis of novel, biologically active molecules. The ability to precisely control the three-dimensional architecture of these bicyclic systems will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Domino Reactions for Constructing Bicyclo[3.3.1]nonane Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Bicyclo[3.3.1]nonane Core and the Efficiency of Domino Reactions
The bicyclo[3.3.1]nonane framework is a conformationally rigid, three-dimensional scaffold that has captured the attention of synthetic and medicinal chemists for decades.[1][2] This structural motif is a cornerstone of numerous biologically active natural products, including the polyprenylated acylphloroglucinols (PPAPs) like hyperforin and garsubellin A, which exhibit potent antidepressant, antibacterial, and anticancer properties.[3][4][5] Its unique cleft-like shape and the precise spatial orientation of its substituents make it an attractive core for designing novel therapeutics, molecular receptors, and asymmetric catalysts.[3][6]
Constructing such a complex, bridged-ring system efficiently presents a significant synthetic challenge. Traditional linear syntheses often require numerous steps, leading to low overall yields and significant resource expenditure. Domino reactions—also known as tandem or cascade reactions—offer an elegant and powerful solution. By combining multiple bond-forming events into a single, uninterrupted sequence within one pot, domino strategies maximize synthetic efficiency, reduce waste, and can rapidly build molecular complexity from simple precursors.[4] This guide provides an in-depth exploration of several field-proven domino reactions for assembling the bicyclo[3.3.1]nonane scaffold, complete with mechanistic insights and detailed experimental protocols.
The Workhorse Strategy: Tandem Michael Addition-Aldol Condensation
One of the most robust and widely utilized methods for constructing the bicyclo[3.3.1]nonane core is the tandem Michael addition-intramolecular aldol condensation sequence.[1][6] This strategy typically involves the reaction of a cyclic 1,3-dicarbonyl compound (or equivalent) with an α,β-unsaturated aldehyde or ketone. The sequence first establishes a C-C bond via conjugate addition, which perfectly positions the newly formed enolate to undergo a subsequent intramolecular aldol cyclization, thereby closing the second ring of the bicyclic system.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the acidic α-carbon of the 1,3-dicarbonyl starting material (e.g., a cyclohexane-1,3-dione) to form an enolate. This enolate then acts as a nucleophile in a Michael addition to an enal or enone. The resulting intermediate, a 1,5-dicarbonyl compound, is primed for the critical intramolecular aldol reaction. A second deprotonation generates another enolate, which attacks one of the carbonyl groups to form the six-membered ring, yielding the bicyclo[3.3.1]nonane skeleton. The stereochemical outcome of the final ketol product can often be controlled by the judicious choice of base, solvent, and temperature.[4]
Caption: Workflow for the tandem Michael-Aldol domino reaction.
Application Protocol: One-Pot Synthesis of a Substituted 6-Hydroxybicyclo[3.3.1]nonane-2,9-dione
This protocol is adapted from the work of Bull and coworkers, demonstrating a reliable one-pot procedure.[4]
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione (1.0 mmol, 140.2 mg)
-
Crotonaldehyde (1.2 mmol, 0.10 mL)
-
Piperidine (0.2 mmol, 0.02 mL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5,5-dimethylcyclohexane-1,3-dione (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add crotonaldehyde (1.2 mmol).
-
Add piperidine (0.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired bicyclic ketol.
Data Summary:
| Starting Dione | Enal | Base | Solvent | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 5,5-Dimethylcyclohexane-1,3-dione | Crotonaldehyde | Piperidine | DCM | 95 | >20:1 |
| Cyclohexane-1,3-dione | Cinnamaldehyde | DBU | Toluene | 88 | 1:1.7 |
Table adapted from data presented by Bull, J. A. et al.[4]
The Effenberger Cyclization: A Direct Diacylation Approach
Discovered by Effenberger in 1984, this cyclization provides a powerful and direct route to the bicyclo[3.3.1]nonane-2,4,9-trione system.[6] The reaction involves the condensation of a silyl enol ether of a cyclohexanone with malonyl dichloride. This method is particularly valuable for creating the core structure found in natural products like garsubellin A.[6][7]
Mechanistic Rationale
The reaction is a Friedel-Crafts-type acylation. The silyl enol ether acts as the nucleophile, attacking one of the electrophilic acyl chloride groups of malonyl dichloride. This forms a β-keto acyl chloride intermediate. A subsequent intramolecular acylation, where the enolizable ketone attacks the remaining acyl chloride, closes the second ring. The initial cyclization product is often a pyrone, which can be hydrolyzed to the desired trione. The causality behind using a silyl enol ether is its controlled and regioselective nucleophilicity, which prevents self-condensation side reactions common with ketone enolates.
Caption: Key steps of the Effenberger diacylation cyclization.
Application Protocol: Synthesis of Bicyclo[3.3.1]nonane-2,4,9-trione
This protocol is a generalized representation based on methodologies described in the literature.[6]
Materials:
-
1-(Trimethylsilyloxy)cyclohexene (1.0 mmol, 170.4 mg)
-
Malonyl dichloride (1.1 mmol, 155.0 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Aqueous hydrochloric acid (1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(trimethylsilyloxy)cyclohexene (1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried flask under a nitrogen atmosphere and cool the solution to -78 °C.
-
In a separate flask, dissolve malonyl dichloride (1.1 mmol) in anhydrous DCM (5 mL).
-
Add the malonyl dichloride solution dropwise to the silyl enol ether solution over 20 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and cautiously add 1 M HCl (10 mL). Stir vigorously for 1 hour to facilitate hydrolysis.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the bicyclo[3.3.1]nonane-2,4,9-trione.
Organocatalyzed Asymmetric Domino Reactions
The advent of organocatalysis has opened new avenues for the enantioselective synthesis of complex molecules. For bicyclo[3.3.1]nonane scaffolds, organocatalyzed domino reactions enable the construction of multiple stereocenters with high control. A notable example is the domino Michael-hemiacetalization-Michael reaction.[8]
Mechanistic Rationale and Catalyst Action
This sophisticated cascade utilizes a bifunctional organocatalyst, such as a cinchona alkaloid-derived squaramide, which can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding.[9] The reaction between an (E)-3-aryl-2-nitroprop-2-enol and an (E)-7-aryl-7-oxohept-5-enal begins with a Michael addition of the enal (activated by forming an enamine with a secondary amine co-catalyst) to the nitro-enol. This is followed by an intramolecular hemiacetalization. The sequence is then terminated by a second intramolecular Michael addition, closing the final ring to form the densely functionalized 3-oxabicyclo[3.3.1]nonane core. The chiral catalyst orchestrates the approach of the reactants, dictating the absolute stereochemistry of the newly formed stereocenters.
Caption: Simplified workflow of the MDO-catalyzed domino reaction.
Application Protocol: Asymmetric Synthesis of a 3-Oxabicyclo[3.3.1]nonan-2-one Derivative
This protocol is based on the methodology developed by Zhao and coworkers.[8]
Materials:
-
(E)-2-Nitro-3-phenylprop-2-en-1-ol (0.10 mmol)
-
(E)-7-oxo-7-phenylhept-5-enal (0.12 mmol)
-
Modularly Designed Organocatalyst (MDO, self-assembled from quinine-derived squaramide and an amino acid, 10 mol%)
-
Toluene, anhydrous (1.0 mL)
-
Pyridinium chlorochromate (PCC) (0.30 mmol)
-
Dichloromethane (DCM), anhydrous (2.0 mL)
Procedure (Domino Reaction):
-
To a vial, add the MDO catalyst (10 mol%), (E)-2-nitro-3-phenylprop-2-en-1-ol (0.10 mmol), and anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add (E)-7-oxo-7-phenylhept-5-enal (0.12 mmol) to the solution.
-
Stir the reaction mixture at 40 °C for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure. The crude bicyclic hemiacetal is used in the next step without further purification.
Procedure (Oxidation):
-
Dissolve the crude hemiacetal from the previous step in anhydrous DCM (2.0 mL).
-
Add PCC (0.30 mmol) to the solution in one portion.
-
Stir the mixture at room temperature for 3 hours.
-
Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the final 3-oxabicyclo[3.3.1]nonan-2-one product.
Data Summary:
| Nitro-enol Aryl Group | Oxo-enal Aryl Group | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (% ee) |
| Phenyl | Phenyl | 81 | >99:1 | 95 |
| 4-Chlorophenyl | Phenyl | 84 | >99:1 | 96 |
| 4-Nitrophenyl | 4-Bromophenyl | 75 | >99:1 | 92 |
Table adapted from data presented by Zhao, J.-C. et al.[8]
Conclusion
Domino reactions represent a cornerstone of modern synthetic strategy, and their application to the construction of the bicyclo[3.3.1]nonane scaffold underscores their power and versatility. The methods detailed herein—from classic tandem Michael-aldol sequences to sophisticated asymmetric organocatalytic cascades—provide researchers with a toolkit to access these valuable structures with increasing efficiency and stereocontrol. By understanding the underlying mechanisms and applying these robust protocols, scientists in academic and industrial settings can accelerate the synthesis of complex natural products and develop novel chemical entities for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. This guide is designed to provide expert insights and practical solutions to challenges encountered during coupling reactions involving this versatile bicyclic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for coupling reactions?
This molecule possesses two primary functional groups for synthetic elaboration: a secondary amine and a ketone. This dual functionality allows for two main types of coupling reactions:
-
Amide Coupling: The secondary amine can act as a nucleophile to react with an activated carboxylic acid, forming a stable amide bond. This is one of the most common and robust bond-forming reactions in medicinal chemistry.[1][2]
-
Reductive Amination: The ketone can react with a primary amine to form an imine intermediate, which is then reduced in situ to yield a secondary amine.[3][4]
The choice of reaction depends on the desired final structure and the available coupling partner.
Q2: My starting material is the hydrochloride salt. What is the first critical step before starting any coupling reaction?
The starting material is the hydrochloride salt, meaning the secondary amine is protonated as an ammonium chloride salt. In this state, it is not nucleophilic and cannot participate in coupling reactions.[5] Therefore, the first and most critical step is the in situ neutralization of the amine with a suitable base to generate the free, nucleophilic secondary amine.
A non-nucleophilic organic base is typically required. A common choice is N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Stoichiometrically, at least one equivalent of base is needed to neutralize the hydrochloride salt. However, in amide coupling reactions, additional equivalents of base are typically required to scavenge the acid generated during carboxylic acid activation.[1][6]
Q3: Which analytical techniques are best for monitoring the progress of these reactions?
Effective reaction monitoring is crucial for optimization. The recommended techniques are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. It provides rapid information on the consumption of starting materials and the formation of the desired product, identified by its mass-to-charge ratio (m/z).[7][8] It can also help identify potential side products.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track reaction progress. A co-spot of the starting material and the reaction mixture is essential. The product should have a different Rf value. Staining (e.g., with ninhydrin for amines or permanganate for oxidizable groups) may be necessary for visualization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, ¹H NMR of an aliquot from the reaction mixture can provide quantitative information on the conversion by integrating signals unique to the starting material and product.[9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable protocols.
Problem 1: Low to No Yield in Amide Coupling Reaction
Q: I'm attempting to couple a carboxylic acid to the secondary amine of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one, but I'm seeing very low conversion to the desired amide. What are the likely causes and how can I fix it?
A: Low yield in amide coupling is a common issue that can often be traced back to incomplete activation, amine deactivation, or suboptimal reaction conditions.[5]
-
Insufficient Amine Neutralization: As discussed in the FAQs, the secondary amine must be deprotonated. If only one equivalent of base is used, it may be consumed in neutralizing the HCl salt, leaving none to facilitate the coupling.
-
Solution: Use at least 2-3 equivalents of a non-nucleophilic base like DIPEA. One equivalent neutralizes the starting material, and the subsequent equivalents act as an acid scavenger for the coupling reaction itself.[6]
-
-
Poor Carboxylic Acid Activation: The reaction relies on converting the carboxylic acid into a highly reactive intermediate (e.g., an active ester) that is susceptible to nucleophilic attack by the amine.[1][2]
-
Solution:
-
Pre-activation: Mix the carboxylic acid, coupling reagent (e.g., HATU, HBTU), and base in an anhydrous solvent for 15-30 minutes before adding the amine. This ensures the activated species is fully formed.
-
Choice of Reagent: For sterically hindered or electronically deactivated substrates, a more potent coupling reagent may be necessary. HATU is generally a robust first choice.
-
-
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated ester back to the carboxylic acid, effectively killing the reaction.[5]
-
Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle).
-
-
Steric Hindrance: The bicyclic nature of the amine or bulky substituents on the carboxylic acid can slow the reaction rate.[5][10]
-
Solution:
-
Increase the reaction temperature (e.g., from room temperature to 40-50 °C).
-
Extend the reaction time and monitor by LC-MS until starting material is consumed.
-
Consider converting the carboxylic acid to a more reactive acyl chloride, though this may require protection of other functional groups.
-
-
Caption: A step-by-step workflow for a typical amide coupling reaction.
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add this compound (1.05 eq) as a solid in one portion.
-
Stir the reaction at room temperature, monitoring progress every hour by LC-MS. If the reaction is sluggish, warm the mixture to 40 °C.
-
Upon completion (consumption of the limiting reagent), dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl (2x), followed by saturated aqueous NaHCO₃ (2x), and finally brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Problem 2: Side Product Formation in Reductive Amination
Q: I am reacting the ketone of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one with a primary amine via reductive amination, but I'm getting a significant amount of the corresponding alcohol byproduct. How can I improve the selectivity?
A: The formation of the alcohol byproduct results from the direct reduction of the starting ketone by the hydride reagent, which competes with the desired reduction of the imine intermediate.[11] Optimizing selectivity requires favoring imine formation and using a reductant that is more selective for the imine over the ketone.
-
Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), are strong enough to readily reduce both ketones and imines. This lack of selectivity often leads to alcohol byproduct formation.[12]
-
Solution: Use a more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[12] It is less reactive and selectively reduces the protonated imine much faster than the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is another option but is highly toxic.
-
-
Equilibrium of Imine Formation: The condensation of the ketone and amine to form the imine is a reversible equilibrium reaction that produces water.[3] If water is not removed or the equilibrium is not driven forward, the concentration of the imine intermediate will be low, allowing the competing ketone reduction to dominate.
-
Solution:
-
Stepwise Procedure: First, stir the ketone, primary amine, and a catalytic amount of acid (e.g., acetic acid) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) with a drying agent (like anhydrous MgSO₄ or molecular sieves) for 1-2 hours to form the imine. Then, add the reducing agent (NaBH(OAc)₃).
-
pH Control: The reaction is typically fastest under weakly acidic conditions (pH ~5-6), which catalyzes imine formation while ensuring the amine nucleophile is not fully protonated and the resulting imine is.
-
-
-
Stoichiometry: An excess of the primary amine can help push the equilibrium towards imine formation.
-
Solution: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents).
-
| Parameter | Condition 1 (Recommended) | Condition 2 (Alternative) | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | NaBH(OAc)₃ offers excellent selectivity for the imine over the ketone and is less toxic.[12] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Methanol (MeOH) | Aprotic solvents are preferred with NaBH(OAc)₃. MeOH can be used with NaBH₃CN.[12] |
| Additive | Acetic Acid (catalytic) | None | A weak acid catalyzes imine formation without fully protonating the amine starting material.[3] |
| Procedure | Stepwise (Imine formation then reduction) | One-pot | A stepwise approach often improves yield by maximizing imine concentration before reduction. |
-
To a round-bottom flask, add this compound (1.0 eq) and triethylamine (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M). Stir for 15 minutes to form the free base.
-
Add the primary amine (1.2 eq) and glacial acetic acid (0.1 eq).
-
Add anhydrous magnesium sulfate (MgSO₄) (2-3 eq by weight) to the flask.
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, quench the reaction carefully by adding saturated aqueous NaHCO₃ solution.
-
Filter off the solids (MgSO₄) and transfer the filtrate to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: A troubleshooting decision tree for common coupling issues.
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hovione.com [hovione.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Common side reactions with 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Welcome to the technical support center for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, purification, and handling of this versatile bicyclic ketone. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to specific experimental issues.
I. Understanding the Core Synthesis: The Robinson-Schöpf Reaction
The synthesis of this compound is typically achieved via a Robinson-Schöpf type reaction. This is a one-pot, multicomponent reaction involving a dialdehyde (like a glutaraldehyde precursor), a primary amine (or ammonia as its hydrochloride salt), and acetonedicarboxylic acid.[1] The reaction proceeds through a double Mannich reaction to form the bicyclic core.[2] Understanding this mechanism is crucial for diagnosing and mitigating side reactions.
Caption: Simplified Robinson-Schöpf reaction pathway.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and workup of this compound.
Q1: My reaction yields are consistently low, and I observe a complex mixture of byproducts by TLC/LC-MS. What are the likely causes?
A1: Low yields and complex byproduct profiles in Robinson-Schöpf reactions often stem from the reactivity of the starting materials and suboptimal reaction conditions.
-
Side Reactions of Acetonedicarboxylic Acid: Acetonedicarboxylic acid is thermally unstable and can readily decarboxylate to acetone and carbon dioxide, especially at elevated temperatures or in acidic conditions.[3] This premature decomposition reduces the amount of the key nucleophile available for the Mannich reaction.
-
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature strictly, ideally between room temperature and slightly elevated temperatures (e.g., 40-50 °C), as specified in established protocols for similar structures.[4]
-
pH Control: The reaction is typically performed in a buffered solution to maintain a pH that is optimal for both iminium ion formation and enolate stability. Significant deviations can favor side reactions.
-
Order of Addition: Add the acetonedicarboxylic acid to the reaction mixture containing the amine and dialdehyde precursor at a controlled rate to minimize its decomposition before it can react.
-
-
-
Glutaraldehyde Oligomerization: Glutaraldehyde in aqueous solutions exists as a mixture of monomeric, hydrated, and oligomeric forms.[5] Under basic conditions, it can undergo aldol condensation to form α,β-unsaturated oligomers.[6][7] These oligomers can also react with the amine, leading to a variety of polymeric byproducts and reducing the concentration of the desired dialdehyde.
-
Troubleshooting:
-
Use of Glutaraldehyde Precursors: Consider using a more stable precursor that generates glutaraldehyde in situ, such as 2-methoxy-3,4-dihydropyran, followed by acidic hydrolysis.
-
Reaction Concentration: Running the reaction at a suitable dilution can disfavor intermolecular oligomerization of glutaraldehyde.
-
-
-
Incomplete Double Mannich Reaction: The formation of the bicyclic system relies on two consecutive Mannich reactions. If the second, intramolecular cyclization is slow or incomplete, it can lead to the formation of monocyclic intermediates that may undergo other reactions.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the completion of the second cyclization. Monitor the reaction progress by TLC or LC-MS.
-
Stirring: Efficient stirring is crucial in this multicomponent reaction to ensure all reactants are in close proximity.
-
-
Q2: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired structure. What could this impurity be?
A2: The presence of a product with the correct mass but an incorrect NMR spectrum often points to the formation of a structural isomer.
-
Formation of Regioisomers: While the Robinson-Schöpf reaction is generally regioselective, variations in reaction conditions could potentially lead to the formation of other bicyclic isomers, although this is less common for this specific scaffold. More likely are isomers resulting from incomplete reaction or rearrangement.
-
Incomplete Decarboxylation: The final step of the reaction is the decarboxylation of the bicyclic keto-diacid intermediate.[8] If this step is incomplete, you will isolate a product with a higher mass. However, if only one of the two carboxylic acid groups is removed, you could have a monocarboxylic acid impurity.
-
Troubleshooting:
-
Thermal Post-Treatment: Gentle heating of the crude product (if the compound is stable enough) or adjusting the pH during workup can sometimes drive the decarboxylation to completion.
-
Purification: These acidic impurities can often be removed by careful chromatographic purification or by washing an organic solution of the product with a mild aqueous base.
-
-
Q3: My final product is colored (e.g., yellow or brown), even after initial purification. What is the source of this color and how can I remove it?
A3: Color in the final product often arises from polymeric byproducts or degradation products.
-
Source of Color: As mentioned, glutaraldehyde can polymerize, leading to colored oligomers.[9] Additionally, side reactions involving the enolate of acetonedicarboxylic acid can lead to self-condensation products that are colored.[3]
-
Troubleshooting Purification:
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing both colored and other impurities.
-
Chromatography: Column chromatography on silica gel or alumina can be effective. A gradient elution from a non-polar to a more polar solvent system may be necessary to separate the desired product from the more polar colored impurities. A patent for a similar compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, describes purification by chromatography on silica gel.[4]
-
-
Q4: The hydrochloride salt of my product is difficult to handle and appears to be unstable over time. What are the best practices for storage and handling?
A4: The stability of amine hydrochlorides can be influenced by moisture and residual acid.
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic. Absorption of water can lead to a sticky or oily appearance and can potentially promote degradation.
-
Handling and Storage:
-
Handle the product in a dry atmosphere (e.g., in a glove box or under a stream of inert gas).
-
Store the product in a desiccator over a suitable drying agent.
-
Ensure the product is thoroughly dried under high vacuum after its final isolation.
-
-
-
Residual Acid: Incomplete removal of the acid used for salt formation (e.g., HCl) can lead to a product that is more acidic than expected, which can catalyze degradation over time.
-
Troubleshooting:
-
After precipitation of the hydrochloride salt, wash it with a suitable anhydrous solvent (e.g., diethyl ether, acetone) to remove any excess HCl.
-
Ensure the pH of the solution before final product isolation is not excessively acidic.
-
-
III. Summary of Key Parameters and Potential Side Products
| Parameter | Optimal Condition | Potential Side Reaction/Issue if Deviated | Reference |
| Temperature | Room Temperature to ~50 °C | Premature decarboxylation of acetonedicarboxylic acid; increased rate of glutaraldehyde polymerization. | [3][9] |
| pH | Buffered, near neutral | Inefficient iminium ion formation (too high pH); enolate instability (too low pH); catalysis of side reactions. | [10] |
| Reactant Purity | High purity | Impurities in starting materials can lead to a complex mixture of byproducts. | |
| Workup | Avoid excessive heat; controlled pH | Thermal degradation of the product; incomplete decarboxylation. |
IV. Experimental Protocols: A General Guideline
The following is a generalized protocol based on the principles of the Robinson-Schöpf reaction for the synthesis of similar bicyclic ketones.[11]
-
Reaction Setup: To a stirred, buffered aqueous solution (e.g., phosphate or acetate buffer, pH ~5-7) at room temperature, add the primary amine hydrochloride (e.g., ammonia hydrochloride).
-
Addition of Reactants: Slowly and concurrently add solutions of the dialdehyde precursor (e.g., glutaraldehyde) and acetonedicarboxylic acid over several hours. Maintain the temperature and pH throughout the addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the disappearance of the starting materials and the formation of the product by a suitable method (e.g., TLC, LC-MS).
-
Workup:
-
Acidify the reaction mixture with concentrated HCl to a pH of ~1-2 to stop the reaction and begin the decarboxylation process.
-
Stir for a few hours, gently warming if necessary and if the product is thermally stable, to ensure complete decarboxylation (monitor by the cessation of CO2 evolution).
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether, dichloromethane) to remove non-polar impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH, K2CO3) to a pH of >10 to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane, chloroform).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification and Salt Formation:
-
Purify the crude free amine by column chromatography or recrystallization.
-
Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, methanol) and add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt.
-
Collect the salt by filtration, wash with a cold, anhydrous solvent, and dry under high vacuum.
-
Caption: A flowchart for troubleshooting common synthesis issues.
V. References
-
Chemcess. (2024, August 18). Acetonedicarboxylic Acid: Properties, Production And Uses. --INVALID-LINK--
-
Wikipedia. (n.d.). Glutaraldehyde. Retrieved from --INVALID-LINK--
-
Migneault, I., et al. (2004). Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking. BioTechniques, 37(5), 790-802.
-
Miyake, M., et al. (1989). Development of effective cross-linking method for bioactive substance--enzyme immobilization using glutaraldehyde oligomers. Chemical & Pharmaceutical Bulletin, 37(9), 2463-2466. --INVALID-LINK--
-
IRO Biocide. (2022, April 29). The Best Glutaraldehyde Use Guide and Analytics in 2020. --INVALID-LINK--
-
Unacademy. (n.d.). Mannich Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Filo. (n.d.). In 1917 , Robinson reported a synthesis (called "von bewundernswerter Ele... Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Robinson-Schöpf reaction. Retrieved from --INVALID-LINK--
-
Pederson, R. L., et al. (1988). A method for the synthesis of acetonedicarboxylic acid. Organic Syntheses, 66, 161.
-
PubMed. (2008, February 15). Determination of protein oligomerization state: two approaches based on glutaraldehyde crosslinking. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Acetonedicarboxylic Acid. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Acetonedicarboxylic Acid: A Comprehensive Technical Guide. --INVALID-LINK--
-
Wikipedia. (n.d.). Acetonedicarboxylic acid. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2022, January 21). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. --INVALID-LINK--
-
Wiley Online Library. (n.d.). Robinson-Schöpf Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from --INVALID-LINK--
-
L.S. College, Muzaffarpur. (2020, September 24). Mannich reaction. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Mannich Reaction. Retrieved from --INVALID-LINK--
-
Ambeed. (n.d.). Robinson-Schöpf Reaction. --INVALID-LINK--
-
ACS Publications. (2014, May 23). The Redox-Mannich Reaction. --INVALID-LINK--
-
Chem-Impex. (n.d.). 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. --INVALID-LINK--
-
ResearchGate. (n.d.). (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through.... --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. --INVALID-LINK--
-
YouTube. (2021, September 9). Mannich Reaction. --INVALID-LINK--
-
Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). --INVALID-LINK--
-
HDH Chemicals. (n.d.). This compound, min 97%, 1 gram. --INVALID-LINK--
-
Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. --INVALID-LINK--
-
SciELO. (n.d.). Chemical thermodynamics applied to the synthesis of tropinone. --INVALID-LINK--
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 532-24-1 Tropinone Impurity. --INVALID-LINK--
-
ResearchGate. (n.d.). Robinson–Schöpf reaction | Request PDF. --INVALID-LINK--
-
Wikipedia. (n.d.). Tropinone. Retrieved from --INVALID-LINK--
-
CORA. (2017, April 10). Impurity occurrence and removal in crystalline products from process reactions. --INVALID-LINK--
-
Nature. (2018, December 11). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. --INVALID-LINK--
-
ResearchGate. (2008, November 1). (PDF) An approach for synthesis of tropinone analogue N-substituted with triazine ring. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Robinson's landmark synthesis of tropinone. --INVALID-LINK--
References
- 1. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 2. Robinson-Schöpf Reaction [drugfuture.com]
- 3. chemcess.com [chemcess.com]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. Glutaraldehyde - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of effective cross-linking method for bioactive substance--enzyme immobilization using glutaraldehyde oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In 1917 , Robinson reported a synthesis (called "von bewundernswerter Ele.. [askfilo.com]
- 9. The Best Glutaraldehyde Use Guide and Analytics in 2020 - IRO Biocide [irobiocide.com]
- 10. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride Derivatives
Welcome to the dedicated technical support guide for navigating the purification challenges of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflows. The methodologies and principles discussed herein are grounded in established chemical principles and field-proven laboratory practices.
Introduction: The Challenge at Hand
The 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold is a key structural motif in medicinal chemistry. Its rigid bicyclic framework, incorporating both an amine and a ketone, presents a unique set of purification challenges. The hydrochloride salt form, while often improving crystallinity and handling, introduces further complexities related to solubility and stability. This guide will address the most common issues encountered during the purification of these valuable compounds.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to provide direct answers and actionable protocols for specific experimental issues.
Problem 1: My crude product, obtained from a Robinson-Schöpf type reaction, is a complex mixture. How do I approach the initial cleanup?
Answer:
The Robinson-Schöpf reaction, while elegant, can generate a variety of side products. The primary goal of the initial workup is to remove the bulk of unreacted starting materials and polymeric byproducts. An acid-base extraction is the most effective first step.[1]
Underlying Principle: The basicity of the secondary amine in the bicyclic core allows for its selective extraction into an acidic aqueous phase as the hydrochloride salt, leaving non-basic impurities in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times to ensure complete protonation and transfer of the desired amine into the aqueous layer.
-
Organic Layer Discard: The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This will deprotonate the amine hydrochloride, converting it back to the free base.
-
Back Extraction: Extract the basified aqueous layer with DCM or EtOAc (3x). The free amine will now be in the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, now significantly enriched.
Problem 2: My compound streaks badly on silica gel TLC and I get poor separation during column chromatography. What can I do?
Answer:
Streaking of amines on silica gel is a common problem due to the acidic nature of the silica surface, which leads to strong, non-specific binding of the basic amine. This results in poor resolution and recovery.
Causality: The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and broadly.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your compound for binding to the silica. A common choice is triethylamine (TEA) at 0.5-2% (v/v). Alternatively, using a mixture of DCM, methanol (MeOH), and ammonium hydroxide (NH₄OH) can be effective for highly polar amines.[2]
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a less acidic stationary phase and can significantly improve the chromatography of basic compounds.[2]
-
Amino-functionalized silica: This stationary phase has amine groups bonded to the silica surface, creating a more "amine-friendly" environment and reducing tailing.
-
-
Reverse-Phase Chromatography: For highly polar hydrochloride salts, reverse-phase chromatography (e.g., C18 silica) with an aqueous/organic mobile phase (often containing a buffer or ion-pairing agent) can be a powerful alternative.
Workflow Diagram: Choosing the Right Chromatographic Strategy
References
Technical Support Center: Synthesis of PROTACs with Bicyclic Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate bicyclic linkers. The shift from flexible alkyl and PEG chains to more rigid, conformationally constrained linkers offers significant advantages in optimizing PROTAC pharmacology, but it also introduces distinct synthetic hurdles.[1][2][3] This resource provides in-depth troubleshooting strategies and foundational knowledge to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for using rigid, bicyclic linkers over traditional flexible linkers?
The rationale for using bicyclic linkers is rooted in controlling the conformational dynamics of the PROTAC molecule.[2] While flexible linkers like PEG or alkyl chains are synthetically accessible, their high degree of rotational freedom can introduce a significant entropic penalty when forming the ternary complex (Target Protein-PROTAC-E3 Ligase).[1]
Key Advantages of Bicyclic Linkers:
-
Pre-organization and Reduced Entropy: Rigid linkers minimize the number of possible conformations, which can pre-organize the PROTAC into an active conformation that favors ternary complex formation.[4] This reduces the entropic cost of binding, potentially leading to more potent degradation.
-
Improved Pharmacokinetics (PK): Compared to flexible linkers that can be susceptible to oxidative metabolism, rigid heterocyclic scaffolds (e.g., piperazine, piperidine) often exhibit enhanced metabolic stability.[3][5]
-
Enhanced Selectivity: By providing a defined spatial orientation and distance between the two ligands, rigid linkers can improve selectivity and reduce off-target effects.
-
Modulation of Physicochemical Properties: The incorporation of heterocyclic motifs can improve properties like aqueous solubility and cell permeability, which are common challenges for large PROTAC molecules that fall "beyond the Rule of Five".[3][6][7]
Q2: What are the most common challenges encountered when synthesizing PROTACs with bicyclic linkers?
The primary challenges stem from the inherent structural properties of these molecules:
-
Steric Hindrance: The three-dimensional and bulky nature of bicyclic systems can sterically hinder key coupling reactions, leading to low or no yield.[8]
-
Poor Solubility: The increased rigidity and often hydrophobic nature of these linkers can drastically reduce the solubility of both intermediates and the final PROTAC molecule in common organic solvents, complicating reaction setup and purification.[6][9]
-
Complex Purification: PROTACs with rigid linkers may be prone to aggregation. Furthermore, the synthesis can sometimes generate diastereomers that are difficult to separate using standard chromatographic techniques.
-
Synthetic Complexity: The synthesis of the bicyclic linker itself can be multi-step and challenging, adding significant time and effort compared to commercially available linear linkers.[10][11]
Q3: How do I choose an appropriate bicyclic linker for my system?
The choice is highly system-dependent and often requires empirical validation through the synthesis of a small library of compounds.[1][12] Key factors to consider include:
-
Target and E3 Ligase: The distance and required vector between the exit points on your target ligand and E3 ligase ligand are paramount. Molecular modeling can provide initial hypotheses for optimal linker geometry.[3]
-
Desired Properties: If your initial PROTACs suffer from poor solubility, select a bicyclic system with polar functionality (e.g., piperazine).[3][5] If metabolic stability is the primary concern, avoid metabolically labile groups.[12]
-
Synthetic Tractability: Evaluate the synthetic accessibility of the linker. Common and synthetically versatile scaffolds include piperazine/piperidine, spirocycles, and triazoles formed via "click chemistry".[4][5]
Troubleshooting Guides: Synthesis & Purification
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My final coupling reaction (e.g., amide bond formation) is failing or has a very low yield.
This is a frequent issue, often caused by steric hindrance between the bulky, functionalized bicyclic linker and the equally complex warhead or E3 ligase ligand.[8]
Standard coupling reagents (e.g., EDC, HOBt) may not be sufficiently reactive to overcome the high activation energy barrier of a sterically hindered reaction.[8]
Solution:
-
Switch to more potent uronium- or phosphonium-based coupling reagents. These reagents form highly reactive intermediates that are more effective in hindered environments.[8][13]
| Coupling Reagent | Class | Key Advantage for Hindered Reactions |
| HATU | Uronium Salt | High reactivity, fast reaction times, low racemization. |
| HBTU | Uronium Salt | Similar to HATU, widely used and effective. |
| PyBOP | Phosphonium Salt | Excellent for forming amide bonds with sterically demanding amines. |
The reaction kinetics may be too slow at room temperature, or the reactants may not be fully solubilized.
Solution:
-
Increase Temperature: Gentle heating (40-60 °C) can often provide the necessary energy to overcome the steric barrier. For very challenging couplings, microwave heating can be highly effective at accelerating the reaction while minimizing degradation.[8]
-
Optimize Solvent and Base: Use a high-boiling point, polar aprotic solvent like DMF, NMP, or DMSO to ensure complete solubility of all components. Employ a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) to prevent it from competing in side reactions.[8]
-
Ensure Anhydrous Conditions: Water can hydrolyze activated esters and reduce yield. Always use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[13]
Workflow: Troubleshooting Low Coupling Yield
Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.
Problem 2: My final PROTAC has extremely poor solubility.
This is a hallmark challenge for PROTACs, especially those with rigid, hydrophobic linkers.[6][9] Poor solubility can prevent accurate biological testing and formulation.[6]
Bicyclic hydrocarbon linkers (e.g., based on cyclohexane or decalin) or aromatic systems can significantly increase the molecule's hydrophobicity and crystal packing, leading to poor solubility in both aqueous and organic media.
Solution: The primary strategy is to increase the polarity of the molecule without compromising its structural integrity.
| Strategy | Action | Rationale |
| Incorporate Polar Groups | Introduce hydrophilic functional groups into the linker, such as ether oxygens, or use heterocyclic systems like piperazine or morpholine.[3][6][12] | Increases hydrogen bonding capacity and disrupts hydrophobic collapse, improving aqueous solubility. |
| pH Adjustment | If the PROTAC has ionizable groups (e.g., basic amines in a piperazine ring), adjust the pH of the buffer to ionize the molecule. | The charged species is typically more water-soluble than the neutral form.[6] |
| Use of Co-solvents | For in vitro assays, prepare high-concentration stock solutions in 100% DMSO. For final assay conditions, use co-solvents like PEG 400 or ethanol in the aqueous medium. | Reduces the overall polarity of the solvent system, aiding dissolution. Note: Keep final DMSO concentration low (<0.5%) to avoid artifacts.[6] |
| Formulation Approaches | For in vivo studies, consider advanced formulation strategies like creating amorphous solid dispersions (ASDs) with polymers like HPMCAS.[9] | Prevents crystallization and allows for the generation of a supersaturated solution upon dissolution, enhancing bioavailability.[9] |
Diagram: Addressing Poor PROTAC Solubility
Caption: Strategies to mitigate poor PROTAC solubility issues.
Experimental Protocol: Sterically Hindered Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized component to an amine-functionalized component where steric hindrance is a known or suspected issue.
Materials:
-
Carboxylic acid-functionalized component (1.0 eq)
-
Amine-functionalized component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine-functionalized component (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature. If no significant progress is observed by LC-MS after 2-4 hours, gently heat the reaction to 40-50 °C.
-
Monitoring: Monitor the reaction progress periodically using LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with 5% citric acid solution, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.[13]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 10. synplechem.com [synplechem.com]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Improving solubility of PROTACs containing 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you might encounter when developing PROTACs (Proteolysis Targeting Chimeras), with a special focus on molecules incorporating rigid bicyclic scaffolds such as 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one.
Poor aqueous solubility is a pervasive challenge in PROTAC development, largely due to their high molecular weight and lipophilicity, which place them "beyond the Rule of Five" (bRo5).[1][2] The inclusion of rigid scaffolds like the bicyclononane system, while potentially beneficial for conformational pre-organization and target binding, can further exacerbate solubility issues by increasing crystal lattice energy.[3][4][5]
This guide provides a structured approach to diagnosing and solving solubility-related problems to accelerate your research.
Part 1: Troubleshooting Guide for Experimental Issues
This section addresses common problems observed during routine experiments.
Issue 1: My PROTAC precipitates immediately upon dilution from a DMSO stock into aqueous assay buffer.
This is a classic sign of extremely low kinetic solubility, a critical parameter in early drug discovery.[6][7] The abrupt change from a highly solubilizing organic solvent (DMSO) to an aqueous environment causes the compound to crash out of solution.
Root Cause Analysis & Solutions:
-
Reduce Final DMSO Concentration:
-
Rationale: While convenient, high concentrations of DMSO can mask underlying insolubility and impact biological assays.
-
Action: Aim for a final DMSO concentration of ≤0.5% in your assay. If precipitation still occurs, the issue is with the compound's intrinsic solubility.
-
-
Assess Compound Stability in DMSO:
-
Rationale: Some complex molecules can degrade in DMSO, especially if stored for extended periods or if the DMSO contains water. Degradants may have lower solubility.
-
Action: Use fresh, anhydrous DMSO for stock preparation. Analyze the stock solution by LC-MS to confirm the integrity of the PROTAC.
-
-
Modify the Aqueous Buffer:
-
Rationale: The pH and composition of the buffer can significantly influence the solubility of ionizable compounds. The 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one moiety contains a basic nitrogen atom, making its protonation state—and thus solubility—pH-dependent.
-
Action:
-
pH Adjustment: Systematically test a range of pH values (e.g., 6.5, 7.4, 8.0) to find a condition where your PROTAC is more soluble.
-
Use of Co-solvents: For in vitro biochemical or biophysical assays (not cellular assays), consider adding a small percentage of a co-solvent.
-
-
| Co-Solvent | Typical Starting % (v/v) | Considerations |
| PEG 400 | 1-5% | Generally well-tolerated in many assays. |
| Ethanol | 1-2% | Can denature some proteins at higher concentrations. |
| Propylene Glycol | 1-5% | Viscous; ensure proper mixing. |
-
Employ Biorelevant Media for Assessment:
-
Rationale: Standard buffers like PBS do not reflect the complex environment of the gastrointestinal tract or cell culture media. PROTACs often show improved solubility in biorelevant fluids containing bile salts and phospholipids.[2][8][9]
-
Action: Measure solubility in media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).[2][9] This provides a more accurate prediction of behavior in a biological context.
-
Issue 2: My PROTAC shows poor and inconsistent activity in cell-based assays.
Inconsistent cellular activity, especially a "bell-shaped" dose-response curve (the "hook effect"), can often be traced back to poor solubility and compound aggregation at higher concentrations.[10][11]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cellular activity.
Detailed Steps:
-
Confirm Solubility in Actual Assay Media:
-
Protocol: Prepare your highest PROTAC concentration in the complete cell culture medium (including serum). Incubate for 1-2 hours under assay conditions (37°C, 5% CO₂). Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes. Analyze the supernatant by HPLC or LC-MS to quantify the amount of PROTAC remaining in solution.
-
Interpretation: A significant drop in concentration compared to a pre-centrifugation sample confirms that your compound is precipitating or forming non-soluble aggregates in the culture medium.
-
-
Address the Hook Effect:
-
Rationale: At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the required ternary complex (Target-PROTAC-E3 Ligase), reducing degradation.[11] This is often exacerbated by poor solubility, as aggregates are inactive.
-
Action: Perform a full dose-response curve, ensuring you test concentrations well below the solubility limit you determined in Step 1.
-
-
Use Formulation Enhancers for Cellular Assays:
-
Rationale: Certain excipients can improve the apparent solubility of compounds in culture without causing significant cytotoxicity.
-
Action: Beta-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and improving solubility.[12] Pre-complexing your PROTAC with HP-β-CD before adding it to cells can be an effective strategy. Always run a vehicle control with just the cyclodextrin to rule out any effects of the excipient itself.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader strategic questions about improving the developability of PROTACs containing the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold.
Q1: What structural features of the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one moiety impact solubility?
The bicyclic nature of this scaffold introduces rigidity, which can be both an advantage and a disadvantage.[3][4]
-
Rigidity: While beneficial for locking in a bioactive conformation (reducing the entropic penalty of binding), a rigid structure can lead to stable crystal packing and high melting points, which are often correlated with poor aqueous solubility.[3]
-
Polarity: The scaffold contains several polar functional groups (an ether, a ketone, and a secondary amine). These groups are hydrogen bond acceptors and donors, which should theoretically improve water solubility. However, if these groups participate in strong intramolecular hydrogen bonds, they can be masked from solvent, reducing their solubilizing effect.[13][14]
-
Ionization: The secondary amine (pKa typically ~8-9) will be protonated at physiological pH (7.4), conferring a positive charge that should significantly enhance solubility. This makes pH a critical factor for this class of PROTACs.
Q2: What are the primary strategies to rationally improve the solubility of my PROTAC series containing this scaffold?
Improving solubility is a multi-parameter optimization problem involving the warhead, the E3 ligand, and the linker.[13][14] The linker is often the most flexible component for modification.[][16]
Solubility Enhancement Strategies:
Caption: Key strategies for improving PROTAC solubility.
-
Linker Optimization:
-
Incorporate Polar, Flexible Chains: Replacing hydrophobic alkyl chains with polyethylene glycol (PEG) units is a common and effective strategy to increase hydrophilicity and solubility.[17][18][19]
-
Introduce Ionizable Groups: Adding a basic nitrogen (e.g., a piperazine or pyridine) to the linker can provide a site for protonation, dramatically improving solubility in acidic to neutral pH environments.[16][20]
-
Disrupt Planarity: Adding sp³-hybridized centers or using cycloalkane-based linkers can break planarity, disrupt crystal packing, and improve solubility.[18]
-
-
Formulation Development: For preclinical and clinical development, formulation is key.
-
Amorphous Solid Dispersions (ASDs): This is a leading strategy for poorly soluble drugs.[21][22] The PROTAC is molecularly dispersed within a polymer matrix (e.g., HPMCAS, PVP, Soluplus®), preventing crystallization and maintaining the drug in a high-energy, more soluble amorphous state.[1][23][24][25] ASDs can significantly increase the supersaturation of the drug in solution.[21][22]
-
Lipid-Based Formulations: For very lipophilic PROTACs, self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be effective by solubilizing the compound in an oil/surfactant mixture.[21][26]
-
Q3: Which solubility assay should I use and when?
The choice of assay depends on the stage of your project.[7]
| Assay Type | Stage | Methodology | Information Gained |
| Kinetic Solubility | Early Discovery / Screening | Rapid precipitation method. A concentrated DMSO stock is diluted into aqueous buffer, and the amount remaining in solution after a short incubation is measured.[6][13] | Provides a high-throughput measure of how well a compound withstands precipitation under non-equilibrium conditions. Useful for ranking early-stage compounds. |
| Thermodynamic Solubility | Lead Optimization / Preclinical | "Shake-flask" method. An excess of solid compound is equilibrated in buffer for an extended period (24-48h) to reach a true equilibrium between the solid and dissolved states.[13][14] | The true, equilibrium solubility of the most stable crystalline form. This is the gold-standard value required for advanced development. |
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Preparation:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Prepare the aqueous buffer (e.g., PBS, pH 7.4).
-
-
Execution (in a 96-well plate):
-
Add 198 µL of aqueous buffer to each well.
-
Add 2 µL of the 10 mM DMSO stock to the buffer (final concentration: 100 µM PROTAC, 1% DMSO). Mix immediately.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
-
Analysis:
-
Filter the samples through a 96-well filter plate to remove any precipitated material.
-
Analyze the filtrate using LC-MS/UV, comparing the peak area to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble).
-
-
Calculation:
-
The kinetic solubility is the concentration of the PROTAC measured in the filtered aqueous sample.
-
References
- 1. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Essential Role of Linkers in PROTACs [axispharm.com]
- 18. precisepeg.com [precisepeg.com]
- 19. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 20. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
Stability issues with 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride in solution
Welcome to the technical support guide for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS No. 1126795-00-3). This document is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges encountered when working with this bicyclic ketone in solution. We will address common questions and provide systematic troubleshooting workflows to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the handling, storage, and properties of this compound.
Q1: What is this compound and what is it used for?
A1: this compound is a heterocyclic organic compound featuring a rigid bicyclic core structure.[1][2] This framework, containing both an oxa (ether) and an aza (amine) bridge, is a valuable building block in medicinal chemistry and pharmaceutical development.[3][4] Its unique three-dimensional shape is utilized by researchers to synthesize novel drug candidates, often targeting complex biological systems like enzymes or protein-protein interactions.[4][5] The hydrochloride salt form is typically supplied to enhance stability and aqueous solubility.[6]
Q2: How should I properly store the solid compound?
A2: The solid compound is generally stable under recommended conditions.[7] For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[7] Many suppliers recommend room temperature storage for the solid material.[3] As some amine hydrochlorides can be hygroscopic, minimizing exposure to atmospheric moisture is crucial.[8]
Q3: What are the primary factors that influence the stability of this compound in solution?
A3: The stability of this compound in solution is primarily governed by three factors:
-
pH: This is the most critical factor. As an amine hydrochloride salt, its solubility and the stability of the protonated amine are highly pH-dependent.[6][9]
-
Solvent: The choice of solvent can affect solubility and the rate of potential degradation pathways. Polar solvents may influence the reactivity of the ketone group.[10][11]
-
Temperature and Light: Like many organic compounds, elevated temperatures and exposure to UV light can accelerate degradation.
Q4: My solution of the compound in a neutral buffer (like PBS pH 7.4) has turned slightly yellow and shows a precipitate. What is happening?
A4: This is a classic issue encountered with amine hydrochloride salts. The hydrochloride salt of the secondary amine in the bicyclic structure is protonated and generally water-soluble.[6] As the pH of the solution increases towards neutral or basic, the amine gets deprotonated to its free base form. This free base is often significantly less soluble in aqueous media, causing it to precipitate out of solution.[6][9] The yellow discoloration may indicate a minor degradation product, possibly from oxidation or other reactions that can occur more readily with the free base.
Section 2: Troubleshooting Guide for Solution Stability
This guide provides a systematic approach to diagnosing and resolving common stability and solubility issues.
Issue: Precipitation or Cloudiness Observed in Aqueous Solution
You've prepared a solution in water or a common biological buffer (e.g., PBS, TRIS), and you observe a precipitate, either immediately or over time.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting precipitation.
Detailed Explanation of Troubleshooting Steps
-
pH is the Primary Suspect: The protonated amine is key to water solubility. In neutral or basic conditions, the equilibrium shifts to the free base, which is less polar and thus less soluble, leading to precipitation.[6]
-
Causality: The positive charge on the protonated nitrogen atom allows for strong ion-dipole interactions with water molecules. When this charge is lost upon deprotonation, these favorable interactions are replaced by weaker dipole-dipole or hydrogen bonding interactions, reducing solubility.
-
Recommendation: Prepare stock solutions in slightly acidic conditions (e.g., pH 4-5 water or buffer) where the amine remains fully protonated. If you must work at neutral pH, add the acidic stock solution to the neutral buffer as the final step, and use the solution promptly.
-
-
Concentration Limits: Every compound has an intrinsic solubility limit. Attempting to create a solution above this concentration will result in undissolved material or precipitation.
-
Recommendation: If you require a high concentration, you may need to use a co-solvent system. A small percentage of an organic solvent like DMSO or ethanol can increase solubility, but this must be compatible with your downstream application.
-
-
Temperature Effects: Solubility is temperature-dependent. Many organic salts are less soluble in cold conditions. Storing a saturated solution at 4°C can cause the compound to crystallize or precipitate.
-
Recommendation: If storing solutions in the refrigerator, allow them to fully return to room temperature and vortex or sonicate briefly to ensure complete re-dissolution before use.
-
Section 3: Potential Degradation Pathways
While precipitation is the most common issue, chemical degradation can also occur, leading to inaccurate experimental results. The structure contains two primary functionalities to consider: the ketone and the bicyclic ether/amine system.
References
- 1. PubChemLite - this compound (C7H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. 3-Oxa-9-azabicyclo(3.3.1)nonane | C7H13NO | CID 15235176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. covethouse.eu [covethouse.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. capotchem.com [capotchem.com]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. emerginginvestigators.org [emerginginvestigators.org]
Overcoming steric hindrance in 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one reactions
Technical Support Center: 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthetic reactions, with a specific focus on overcoming the inherent steric hindrance of this rigid bicyclic scaffold.
The unique conformational rigidity of the 3-Oxa-9-azabicyclo[3.3.1]nonane framework, while synthetically useful, presents significant steric challenges.[1] The chair-chair or chair-boat conformations can shield the C7-carbonyl group, impeding the approach of nucleophiles and reagents.[2][3][4] This guide offers troubleshooting strategies and foundational knowledge to navigate these complexities effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is presented with probable causes rooted in the molecule's stereochemistry, followed by actionable solutions.
Issue 1: Low or No Yield in C7-Ketone Reduction
Problem: You are attempting to reduce the C7-carbonyl of a 9-substituted 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one (e.g., with NaBH₄), but you observe low conversion to the corresponding alcohol, recovering mostly starting material.
Probable Cause: The rigid bicyclic structure creates significant steric hindrance around the C7-carbonyl. The approach of the hydride reagent is sterically shielded by the axial protons on the opposite ring and potentially by the substituent on the bridgehead nitrogen (N9). Standard, bulky reducing agents like sodium borohydride in methanol may struggle to access the electrophilic carbon.[5][6][7]
Solutions & Scientific Rationale:
-
Select a Less Sterically Demanding Hydride Source:
-
Rationale: Smaller hydride reagents can more easily navigate the sterically congested environment. Reagents where the hydride is delivered from a less hindered complex are more effective.
-
Protocol: Switch from NaBH₄ to a reagent with a smaller steric footprint, such as sodium cyanoborohydride (NaBH₃CN) or lithium aluminium hydride (LiAlH₄). For highly hindered substrates, consider using lithium tri-tert-butoxyaluminum hydride [LiAlH(OᵗBu)₃], which, despite its size, is often effective in delivering a single hydride with high selectivity.[4]
-
-
Alter the Solvent and Temperature Conditions:
-
Rationale: Lowering the reaction temperature can increase the selectivity of the reaction by favoring the kinetic product, which often results from hydride attack from the less hindered face. The choice of solvent can also influence the conformation of the substrate and the reactivity of the reducing agent.
-
Protocol: Cool the reaction to 0 °C or -78 °C before adding the reducing agent.[5] Experiment with less coordinating solvents like tetrahydrofuran (THF) or diethyl ether instead of protic solvents like methanol, especially when using stronger reducing agents like LiAlH₄.
-
-
Modify the N9-Substituent:
-
Rationale: A bulky substituent on the bridgehead nitrogen (e.g., a benzyl or Boc group) can exacerbate steric hindrance. If the synthetic route allows, using a smaller protecting group or performing the reduction on an NH-free scaffold can dramatically improve reagent access.
-
Protocol: If a protecting group is necessary, consider switching from a bulky group like benzyl to a smaller one like a methyl or ethyl group. Alternatively, plan the synthesis to perform the reduction prior to the introduction of a large N9-substituent.
-
Issue 2: Poor Stereoselectivity in Nucleophilic Addition to the C7-Ketone
Problem: A nucleophilic addition (e.g., Grignard or organolithium reaction) to the C7-carbonyl results in a mixture of endo and exo alcohol diastereomers with poor selectivity.
Probable Cause: The two faces of the trigonal planar carbonyl group are sterically distinct but may not be different enough to direct the approach of a small nucleophile exclusively to one face.[8] The molecule's preferred conformation (chair-chair vs. chair-boat) can be influenced by substituents and solvent, leading to different attack trajectories and a mixture of products.[2][3][4]
Solutions & Scientific Rationale:
-
Employ Chelating Lewis Acids:
-
Rationale: The presence of the C3-oxygen and N9-nitrogen allows for chelation control. A Lewis acid can coordinate to one or both heteroatoms, locking the conformation and creating a more sterically biased environment that directs the incoming nucleophile to a specific face.
-
Protocol: Add a chelating Lewis acid such as cerium(III) chloride (CeCl₃ - the Luche condition) or zinc chloride (ZnCl₂) to the reaction mixture before adding the organometallic nucleophile. This can significantly improve diastereoselectivity.
-
-
Increase the Steric Bulk of the Nucleophile:
-
Rationale: A bulkier nucleophile will be more sensitive to the steric environment of the substrate. It will preferentially attack from the less hindered face, increasing the diastereomeric ratio.[6][7]
-
Protocol: If possible, modify the nucleophile to be more sterically demanding. For example, switch from methylmagnesium bromide to isopropylmagnesium bromide or tert-butylmagnesium chloride.
-
-
Utilize a Chiral Auxiliary or Catalyst:
-
Rationale: For achieving high enantioselectivity in addition to diastereoselectivity, a chiral auxiliary on the nitrogen or the use of a chiral catalyst can create a chiral environment that differentiates the two faces of the carbonyl.
-
Protocol: This is a more advanced strategy requiring significant synthetic modification. Consider reagents like a chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst) for reductions or attaching a removable chiral auxiliary to the N9 position to direct the addition.
-
Frequently Asked Questions (FAQs)
Q1: What is the dominant conformation of the 3-Oxa-9-azabicyclo[3.3.1]nonane ring system, and how does it affect reactivity?
The 3-Oxa-9-azabicyclo[3.3.1]nonane system typically exists in a flattened chair-chair or a chair-boat conformation.[2][3] The preferred conformation depends heavily on the substituents, particularly at the N9 position. A bulky N9-substituent can favor a chair-boat conformation to alleviate steric strain. This conformational preference is critical as it dictates the accessibility of the C7-carbonyl. In a chair-chair conformation, both faces of the carbonyl are relatively open, whereas a chair-boat conformation can significantly shield one face, influencing stereoselectivity.[4]
Q2: How can I model the steric environment of my specific derivative to predict reaction outcomes?
Computational chemistry is a powerful tool for this purpose. Using density functional theory (DFT) calculations, you can perform a conformational analysis to determine the lowest energy conformer of your molecule.[2] From this model, you can visualize the steric map around the C7-carbonyl and measure the distances to nearby atoms. This allows you to predict the most likely trajectory for nucleophilic attack and rationalize experimental outcomes.
Q3: Are there alternative synthetic routes to functionalized 3-Oxa-9-azabicyclo[3.3.1]nonanes that avoid reactions on a hindered C7-ketone?
Yes. Instead of building the bicyclic core and then functionalizing the C7-position, consider domino or tandem reactions that construct the ring system with the desired stereochemistry already in place. For example, organocatalyzed domino reactions, such as a Michael-hemiacetalization-Michael sequence, can assemble the bicyclic core with multiple stereocenters controlled in a single step.[9] This approach avoids late-stage modifications on a sterically shielded ketone.
Data & Protocols
Table 1: Comparison of Reducing Agents for C7-Ketone Reduction
| Reagent | Typical Conditions | Relative Steric Bulk | Common Outcome | Selectivity Profile |
| NaBH₄ | MeOH, 0 °C to RT | Moderate | Low to moderate yield | Often poor selectivity |
| LiAlH₄ | THF, 0 °C | Small | Good yield | Moderate selectivity |
| LiAlH(OᵗBu)₃ | THF, -78 °C to RT | Large | High yield | Often high selectivity |
| NaBH₃CN | MeOH, pH ~3-4 | Small | Moderate yield | Substrate dependent |
Protocol: Stereoselective Reduction using LiAlH(OᵗBu)₃
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one substrate (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF dropwise over 20 minutes.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Slowly and carefully quench the reaction at -78 °C by adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low-Yield Reactions
Caption: Troubleshooting flowchart for low-yield C7-ketone reactions.
Diagram 2: Steric Hindrance to Nucleophilic Attack
Caption: Steric shielding of the C7-carbonyl by the bicyclic frame.
References
- 1. Buy 2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;oxalic acid [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scalable synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a crucial building block in medicinal chemistry and drug development, particularly for novel protein degraders, a robust and scalable synthesis is paramount.[1][2]
This guide moves beyond a simple recitation of procedural steps. It is structured as a direct-response resource, anticipating the common challenges and questions that arise during process scale-up. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthesis is efficient, reproducible, and safe.
Section 1: Synthesis Overview & Core Principles
The most reliable and scalable synthetic route to this compound proceeds via a two-stage process. This strategy is centered around a biomimetic Robinson-Schöpf type reaction to construct the core bicyclic structure, followed by a deprotection step to yield the final active pharmaceutical ingredient (API) precursor.[3][4]
Stage 1: Robinson-Schöpf Annulation This stage involves the one-pot condensation of three components:
-
An amine: Benzylamine is typically used to introduce a stable, yet removable, nitrogen-protecting group.
-
A dialdehyde equivalent: 2,5-Dimethoxytetrahydrofuran serves as a stable, easy-to-handle precursor to glutaraldehyde under acidic conditions.
-
An enolate equivalent: 1,3-Acetonedicarboxylic acid acts as a three-carbon synthon that cyclizes and subsequently decarboxylates.[5]
This reaction efficiently assembles the N-benzyl protected intermediate, 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Stage 2: Deprotection and Salt Formation The benzyl protecting group is removed via catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst. The reaction is conducted in the presence of hydrochloric acid, which serves a dual purpose: it protonates the nitrogen, preventing catalyst poisoning, and directly forms the desired hydrochloride salt upon completion.[6]
Overall Synthetic Workflow
Caption: High-level workflow for the two-stage synthesis.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and scale-up.
Q1: The Robinson-Schöpf reaction is sluggish and gives a low yield. What are the most critical parameters?
Answer: The Robinson-Schöpf reaction is highly sensitive to pH. The entire process is a cascade of reactions (imine formation, Mannich reaction, cyclization, decarboxylation), each with its own optimal pH. For this specific transformation, maintaining a pH between 4 and 5 is crucial.
-
Why this pH?
-
Too Acidic (pH < 3): The amine starting material (benzylamine) will be fully protonated, making it a poor nucleophile and slowing down the initial imine formation with the aldehyde.
-
Too Basic (pH > 6): The rate of iminium ion formation from the aldehyde and amine decreases, which is a key electrophile in the subsequent Mannich reaction. This can lead to undesired side reactions like aldehyde self-condensation.
-
Solution: Use a buffered system. A citrate or acetate buffer is highly effective at maintaining the pH in the optimal range, even as the reaction progresses. Monitor the pH throughout the addition of reagents and adjust as necessary.
Q2: During workup of the N-benzyl intermediate, I'm getting emulsions and poor phase separation. How can I resolve this?
Answer: This is a common scale-up problem. The crude reaction mixture contains the product, salts, and other polar species that can act as surfactants.
-
Cause: Insufficient pH adjustment or a too-rapid extraction. After the reaction, the mixture is acidic. You must basify to a high pH (typically 11-12) with a strong base like NaOH to ensure the N-benzyl product is in its free base form and fully soluble in the organic extraction solvent (e.g., Dichloromethane, MTBE).[5][6]
-
Troubleshooting Steps:
-
Confirm pH: Ensure the aqueous layer is strongly basic (pH > 11) before extraction.
-
Add Brine: Before separation, add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, forcing organic components out and breaking up emulsions.
-
Filter: Sometimes, a small amount of insoluble material can stabilize an emulsion. Filtering the entire biphasic mixture through a pad of celite can resolve the issue.
-
Solvent Choice: On a larger scale, consider switching from dichloromethane (DCM) to a less dense, less emulsion-prone solvent like Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF).
-
Q3: The final debenzylation reaction stalls and does not go to completion. What's wrong?
Answer: Incomplete catalytic hydrogenation is typically due to catalyst deactivation or insufficient hydrogen.
-
Catalyst Poisoning: While the benzyl group is being cleaved, the product amine can coordinate to the palladium surface and poison the catalyst. This is why the reaction is run in the presence of a stoichiometric amount of HCl. The acid protonates the product nitrogen, preventing it from binding to the catalyst and allowing the reaction to proceed to completion.[6]
-
Hydrogen Delivery: On a larger scale, ensuring efficient mixing and delivery of hydrogen gas to the catalyst surface is critical. If the reaction vessel has poor gas dispersion, the reaction will be mass-transfer limited.
-
Catalyst Quality: Ensure you are using a high-quality catalyst (e.g., 10% Pd/C, 50% wet). The catalyst should be handled under a nitrogen or argon atmosphere to prevent premature oxidation.
Solution:
-
Ensure at least one full equivalent of HCl is present relative to the substrate.
-
Increase the hydrogen pressure (e.g., from 1 atm to 3-4 bar) and ensure vigorous stirring to improve gas-liquid mixing.[6]
-
If the reaction stalls, carefully filter the mixture (under inert atmosphere) and add a fresh portion of the catalyst.
Q4: My final product, the hydrochloride salt, is off-color (yellow or grey). How do I improve its appearance?
Answer: Discoloration is usually due to residual palladium catalyst or trace organic impurities.
-
Grey/Black Tinge: This indicates residual palladium fines.
-
Solution: After the reaction is complete, ensure thorough filtration. Using a fine-porosity filter aid like Celite is essential. A secondary filtration through a 0.45 µm cartridge filter can also be effective. Sometimes, a charcoal treatment of the solution before crystallization can help scavenge remaining palladium.
-
-
Yellow/Brown Color: This suggests organic impurities.
-
Solution: The purity of the N-benzyl intermediate is key. If the intermediate is not sufficiently pure, the impurities will carry through. A re-crystallization or a silica plug filtration of the N-benzyl intermediate may be necessary. For the final product, a re-crystallization from a suitable solvent system (e.g., ethanol/isopropanol or methanol/MTBE) will usually yield a clean, white solid.
-
Section 3: Scalable Experimental Protocols
These protocols are designed with scalability and robustness in mind.
Protocol 1: Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
| Reagent | MW | Moles (equiv) | Amount |
| Benzylamine | 107.15 | 1.0 | 107.2 g |
| 1,3-Acetonedicarboxylic Acid | 146.10 | 1.0 | 146.1 g |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.0 | 132.2 g |
| Citric Acid | 192.12 | - | (for buffer) |
| Sodium Hydroxide | 40.00 | - | (for pH adjust) |
| Deionized Water | 18.02 | - | ~2.0 L |
| Dichloromethane (DCM) | 84.93 | - | ~1.5 L |
Procedure:
-
Buffer Preparation: In a 5 L jacketed reactor, dissolve citric acid in 1.5 L of deionized water and adjust the pH to 4.5 with 50% w/w sodium hydroxide solution. Cool the buffer solution to 5 °C.
-
Reagent Addition:
-
To the cooled buffer, add benzylamine (107.2 g) over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
In a separate vessel, dissolve 1,3-acetonedicarboxylic acid (146.1 g) in 500 mL of water. Add this solution to the reactor over 30 minutes, maintaining T < 10 °C.
-
Finally, add 2,5-dimethoxytetrahydrofuran (132.2 g) neat to the reaction mixture over 30 minutes. A slow evolution of CO2 gas will be observed.[5]
-
-
Reaction: Allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 18-24 hours. Monitor the reaction for completion by HPLC.
-
Workup & Isolation:
-
Once complete, cool the reaction mixture to 10 °C.
-
Slowly add 50% w/w NaOH solution to adjust the pH to 12. This step can be exothermic; maintain T < 25 °C.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, typically as a pale orange oil or solid.[6] The product can often be used directly in the next step or purified further by crystallization from an ethanol/water mixture if necessary.
-
Troubleshooting Decision Tree: Low Yield in Stage 1
References
Technical Support Center: Impact of Linker Rigidity on PROTAC Ternary Complex Formation
Welcome to the technical support center for PROTAC® development. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of linker rigidity in the formation of a productive PROTAC ternary complex.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Linker Rigidity
This section addresses foundational concepts regarding the PROTAC linker and the significance of its structural properties.
Q1: What is the primary role of the linker in a PROTAC, and why is its rigidity so important?
A1: The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's overall performance. Its primary role is to connect a ligand that binds your Protein of Interest (POI) to another ligand that recruits an E3 ubiquitin ligase, thereby inducing their proximity. This proximity is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity, preceding the ubiquitination and subsequent proteasomal degradation of the target protein.
The linker's rigidity—or flexibility—profoundly influences a PROTAC's efficacy by dictating:
-
Spatial Orientation: The linker controls the relative positioning and orientation of the POI and E3 ligase. An optimal linker geometry facilitates favorable protein-protein interactions that stabilize the ternary complex, a phenomenon known as positive cooperativity.
-
Binding Energetics: Highly flexible linkers (like long PEG or alkyl chains) have a significant number of rotatable bonds. While this allows them to sample many conformations, it can lead to a high entropic penalty upon binding into a single productive state, potentially destabilizing the ternary complex. Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for binding, reducing this entropic cost.
-
Physicochemical Properties: Linker rigidity impacts crucial drug-like properties, including cell permeability, solubility, and metabolic stability.
Q2: What are the key differences between flexible and rigid linkers?
A2: PROTAC linkers are broadly classified based on their conformational freedom. The choice between a flexible or rigid linker involves a series of trade-offs that must be optimized for each specific POI and E3 ligase pair.
| Feature | Flexible Linkers (e.g., Alkyl, PEG chains) | Rigid Linkers (e.g., Aromatic rings, Alkynes, Spirocycles) |
| Conformational Freedom | High. Can adopt multiple orientations, increasing the probability of finding a productive binding mode. | Low. Pre-organizes the PROTAC into a limited set of conformations. |
| Binding Energetics | Can incur a high entropic penalty upon binding, which may reduce ternary complex stability. | Reduced entropic penalty upon binding, which can lead to more stable ternary complexes. |
| Synthetic Accessibility | Generally easier and more straightforward to synthesize and modify. | Often more synthetically challenging to prepare. |
| Physicochemical Properties | Can improve solubility (PEG) but may have poor cell permeability due to high flexibility and polarity. | Can improve cell permeability and metabolic stability, but may decrease solubility. |
| Selectivity | Lower potential for isoform or off-target selectivity. | Can improve selectivity by disfavoring the formation of unwanted ternary complexes. |
Q3: How does linker rigidity specifically influence the formation and stability of the POI-PROTAC-E3 ligase ternary complex?
A3: Linker rigidity is a master variable in controlling the thermodynamics and kinetics of ternary complex formation. The formation of a stable complex is considered a key step for efficient degradation.
-
Positive Cooperativity: An optimal rigid linker can position the POI and E3 ligase in a way that creates a new, favorable protein-protein interaction interface. This "positive cooperativity" significantly enhances the stability of the ternary complex beyond the individual binary binding affinities of the warhead and E3 ligand.
-
Reduced Entropic Penalty: As mentioned, rigid linkers reduce the conformational entropy that is lost when the PROTAC binds to both proteins. This favorable energetic contribution can lead to a more stable complex.
-
Geometrical Constraints: Excessive rigidity can be detrimental. If the linker is too rigid and holds the two ligands in a geometrically suboptimal orientation, it can introduce steric clashes or prevent the necessary conformational adjustments required for the POI and E3 ligase to interact, leading to "negative cooperativity" and a destabilized complex.
-
Kinetics: The stability of the ternary complex, influenced by linker rigidity, can correlate with the target degradation rate. Studies have shown that the ternary complex dissociative half-life is a key kinetic parameter that can predict intracellular target degradation. A more rigid linker that promotes a stable complex can increase this half-life.
Section 2: Troubleshooting Common Experimental Issues
This section provides guidance for specific challenges you may encounter during your research, with a focus on linker-related solutions.
Q4: My PROTAC with a rigid linker shows weak or no degradation. What are the potential linker-related causes?
A4: This is a common challenge. While a stable ternary complex is necessary, it is not always sufficient for degradation. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for a rigid PROTAC with low efficacy.
-
Confirm Binary Binding: Before blaming the linker, ensure the warhead and E3 ligand are binding to their respective proteins. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm binary engagement. If there's no binding, the issue lies with the ligands, not the linker.
-
Assess Ternary Complex Formation: If binary binding is confirmed, the next step is to see if the PROTAC can successfully bridge the two proteins. SPR or ITC can again be used to measure the formation and stability of the ternary complex. A lack of a stable complex strongly suggests a linker issue.
-
Evaluate Linker Geometry and Attachment Points: A rigid linker might lock the PROTAC into a conformation that is sterically unfavorable for the two proteins to come together. The specific point where the linker connects to the warhead and E3 ligand (the "exit vector") is critical. An incorrect attachment point can prevent the formation of a productive complex, even if the linker length and rigidity are theoretically optimal.
-
Solution: Synthesize analogs with the linker attached at different solvent-exposed positions on the warhead or E3 ligand. Also, consider introducing a small degree of flexibility (e.g., a single PEG unit) to allow for minor conformational adjustments.
-
-
Consider Unproductive Geometry: The ternary complex may form, but it might not be productive. For ubiquitination to occur, a lysine residue on the POI's surface must be accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. A rigid linker might create a stable but non-productive complex where no lysine is correctly positioned.
-
Solution: This is a complex challenge often addressed with computational modeling to predict the ensemble of possible ternary complex structures. Experimentally, altering linker length or attachment points can change the relative orientation of the POI and E3 ligase, potentially exposing a lysine for ubiquitination.
-
Q5: My rigid linker PROTAC has poor cell permeability. How can I address this without sacrificing ternary complex stability?
A5: This is a classic PROTAC optimization challenge, often described as a trade-off between cell permeability and complex stability. Rigid linkers, especially those with aromatic groups, can improve the stability of the ternary complex but often increase molecular planarity and decrease solubility, hindering their ability to cross the cell membrane.
-
Balance Lipophilicity and Polarity: While lipophilicity can aid membrane passage, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Introduce polar functional groups or heteroatoms (like piperazine or piperidine moieties) into the rigid linker structure. These elements can improve water solubility and act as "conformational chameleons," helping the molecule adapt to both aqueous and lipid environments.
-
Reduce Planarity: Highly planar molecules can have poor solubility. Incorporating spirocyclic structures or other non-planar rigid elements can disrupt planarity while maintaining conformational restriction, often improving both solubility and permeability.
-
Mask Polarity (Prodrugs): If the linker contains necessary polar groups that are hindering permeability, a prodrug strategy can be employed. By temporarily masking these groups with lipophilic moieties that are cleaved intracellularly, you can improve cell entry.
Q6: I'm observing a strong "hook effect" with my new PROTAC. Can linker rigidity be a contributing factor?
A6: Yes, the linker can influence the hook effect. The hook effect is the paradoxical decrease in degradation efficiency at high PROTAC concentrations. It's caused by the formation of unproductive binary complexes (POI-PROTAC or E3-PROTAC) that predominate over the productive ternary complex.
A well-designed rigid linker that promotes strong positive cooperativity can help mitigate the hook effect. By creating favorable protein-protein interactions in the ternary complex, the linker makes the formation of the three-part complex much more energetically favorable than the formation of the two-part binary complexes. This can shift the concentration required to see the hook effect to a higher, potentially therapeutically irrelevant, range. If you observe a severe hook effect, it may indicate that your linker is not fostering strong cooperativity, even if it is rigid.
Q7: Biophysical assays (SPR/ITC) suggest a stable ternary complex, but I see no cellular degradation. What's the disconnect?
A7: This points to a discrepancy between the in vitro biophysical environment and the complex intracellular environment.
-
Poor Cell Permeability or High Efflux: This is the most common culprit. The PROTAC may be excellent at forming the ternary complex in a test tube but may not be reaching its target inside the cell at a sufficient concentration. Perform a cellular target engagement assay (e.g., CETSA or NanoBRET™) to confirm that your PROTAC is binding its target in an intracellular context.
-
Metabolic Instability: The linker, especially if it contains metabolically labile groups, could be rapidly degraded by intracellular enzymes. This would prevent it from ever reaching its target. Assess the metabolic stability of your PROTAC in liver microsomes or cell lysates.
-
Non-Productive Complex Formation: As discussed in Q4, the stable complex you observe biophysically might be in a conformation that is not suitable for ubiquitination in the cellular context.
-
Incorrect E3 Ligase: Ensure that the E3 ligase you are targeting (e.g., VHL, CRBN) is expressed at sufficient levels in the cell line you are using for your experiments.
Section 3: Key Experimental Protocols
To effectively troubleshoot the issues above, robust experimental data is required. Here are streamlined protocols for essential assays.
Protocol 1: Assessing Ternary Complex Formation and Stability using Surface Plasmon Resonance (SPR)
-
Objective: To measure the kinetics (on-rate, off-rate) and affinity (KD) of binary and ternary complex formation.
-
Principle: SPR detects changes in mass on a sensor chip surface. By immobilizing one protein and flowing others over it, binding events can be measured in real-time.
-
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Binary Binding (PROTAC-E3): Inject a series of concentrations of the PROTAC over the E3-functionalized surface to determine the KD of this binary interaction.
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the PROTAC.
-
Injection: Inject these pre-incubated mixtures over the E3-functionalized surface. An increase in binding signal compared to the POI or PROTAC alone indicates ternary complex formation.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to calculate kinetic and affinity constants. The dissociation rate (kd) of the ternary complex is a key indicator of its stability.
-
Protocol 2: Characterizing Ternary Complex Thermodynamics with Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the thermodynamic parameters (ΔH, ΔS, KD) and stoichiometry of binding.
-
Principle: ITC directly measures the heat released or absorbed during a binding event.
-
Methodology:
-
Sample Preparation: Prepare solutions of the PROTAC, POI, and E3 ligase in a matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
To determine the PROTAC-E3 KD, titrate the PROTAC solution into the E3 ligase solution in the ITC cell.
-
To determine the PROTAC-POI KD, titrate the PROTAC solution into the POI solution.
-
-
Ternary Titration: To measure ternary complex formation, place the E3 ligase in the ITC cell and titrate in a solution containing both the POI and the PROTAC.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the KD, enthalpy (ΔH), and stoichiometry (n). Cooperativity (alpha) can be calculated by comparing the ternary KD to the binary KDs.
-
Protocol 3: Measuring Cellular Target Degradation via Western Blot
-
Objective: To quantify the reduction in POI levels in cells following PROTAC treatment.
-
Principle: Western blotting uses antibodies to detect the level of a specific protein in a cell lysate.
-
Methodology:
-
Cell Culture and Treatment: Seed cells in multi-well plates. Treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, prepare them with Laemmli sample buffer, separate them by SDS-PAGE, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to your POI and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash and incubate with a corresponding HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Section 4: Data Interpretation & Advanced Concepts
The Permeability vs. Stability Trade-Off
A recurring theme in the optimization of rigid linkers is the balance between forming a stable ternary complex and maintaining good cell permeability. Research has shown that a highly rigid PROTAC can exhibit excellent intracellular accumulation but form a less stable ternary complex, while a slightly more flexible analog may form a more stable complex but have poorer cell entry. This highlights that achieving maximal degradation is not about maximizing a single parameter but finding the optimal balance for the entire system.
| Observation | Potential Linker-Related Cause | Suggested Next Step |
| Weak degradation (High DC50) | Suboptimal Geometry: The rigid linker may be causing steric hindrance or an unproductive binding mode. | Synthesize analogs with different linker attachment points or slightly altered lengths/geometries. |
| High Entropic Penalty: The linker, while "rigid," may still have rotatable bonds that are penalized upon binding. | Introduce more constrained elements like spirocycles or fused rings to further pre-organize the conformation. | |
| Poor Cell Permeability | High Polarity / Low Lipophilicity: The linker contains too many polar groups. | Systematically replace polar groups with more lipophilic, yet rigid, moieties. |
| High Planarity / Poor Solubility: Aromatic-rich linkers can lead to aggregation and poor solubility. | Incorporate non-planar rigid elements (e.g., cycloalkanes, spirocycles) to disrupt planarity. | |
| Strong Hook Effect | Low Cooperativity: The linker is not effectively promoting favorable protein-protein interactions. | Redesign the linker to alter the POI-E3 interface, aiming to create new stabilizing contacts. |
| Good In Vitro Activity, Poor Cellular Activity | Poor Permeability or High Efflux: The PROTAC cannot reach its intracellular target. | Confirm intracellular target engagement (CETSA/NanoBRET). Modify linker to improve physicochemical properties. |
| Metabolic Instability: The linker is being cleaved inside the cell. | Identify and replace metabolically labile functional groups within the linker. |
Section 5: Visual Guides & Workflows
Diagrams are essential for conceptualizing the complex relationships in PROTAC development.
Caption: The catalytic mechanism of action for a PROTAC molecule.
Caption: The multifaceted impact of linker rigidity on key PROTAC properties.
Validation & Comparative
A Comparative Guide to the Structural Analysis of PROTACs Featuring Rigid Scaffolds: The Case of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Derivatives
Introduction: The Evolving Landscape of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules act as molecular bridges, recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system for targeted destruction.[3][4] The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the critical initiating step in this process.[2][5][6] The structural integrity and dynamics of this ternary complex are paramount to a PROTAC's success, influencing both its efficiency and selectivity.
While early PROTAC design often focused on flexible linkers connecting the POI and E3 ligase ligands, there is a growing appreciation for the role of more rigid and structurally defined scaffolds. This guide provides a comparative framework for the structural and biophysical analysis of PROTACs, with a special focus on those derived from rigid scaffolds like 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one. Although specific ternary complex structures for PROTACs containing this exact scaffold are not yet prevalent in the public domain, its inherent rigidity presents a compelling case for its potential in pre-organizing the binding moieties for enhanced ternary complex formation. This guide will use this scaffold as a leading example to discuss the principles and methodologies for characterizing novel PROTACs, comparing its potential attributes to those of more established PROTAC architectures.
The 3-azabicyclonone core is found in a variety of biologically active molecules, suggesting its utility as a versatile scaffold in medicinal chemistry.[7] The incorporation of such a rigid bicyclic system into a PROTAC linker is hypothesized to reduce the entropic penalty upon binding and to enforce a well-defined vector between the POI and the E3 ligase, potentially leading to improved cooperativity and selectivity.
The Central Role of Ternary Complex Cooperativity
The stability of the E3-PROTAC-POI ternary complex is not merely the sum of the affinities of the individual ligands for their respective proteins. A key parameter is cooperativity (α), which quantifies the extent to which the binding of one protein to the PROTAC influences the binding of the other. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the affinity for the second protein, leading to a more stable ternary complex. This is often driven by the formation of new protein-protein and protein-ligand contacts at the interface.[8]
The structure of the PROTAC itself plays a crucial role in dictating these interactions. The first crystal structure of a PROTAC (MZ1) in a ternary complex with the Brd4 bromodomain and the von Hippel-Lindau (VHL) E3 ligase revealed how the PROTAC folds to facilitate specific intermolecular interactions, leading to pronounced cooperativity.[8][9] This highlights the importance of understanding the three-dimensional arrangement of the entire complex.
Comparative Analysis of PROTAC Scaffolds
| Feature | Flexible Alkyl/PEG Linkers | Rigid Scaffolds (e.g., 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one) |
| Conformational Freedom | High | Low |
| Entropic Penalty of Binding | High | Low |
| Pre-organization | Low | High |
| Potential for Cooperativity | Variable, dependent on emergent interactions | Potentially enhanced through defined vector and orientation |
| Synthetic Accessibility | Generally high | Can be more complex |
| Physicochemical Properties | Can be tuned, but may lead to high molecular weight and poor oral bioavailability | Can offer improved "Rule-of-5" properties and potentially better oral bioavailability |
The use of rigid scaffolds like 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one aims to leverage the advantages of low conformational freedom. By reducing the entropic cost of ternary complex formation, such scaffolds can potentially lead to higher affinity and more efficient degradation. Furthermore, the defined geometry can steer the formation of specific, favorable protein-protein interfaces, enhancing selectivity for the target protein over other potential off-targets.
Experimental Workflow for Structural and Biophysical Characterization
A robust and self-validating workflow is essential for the comprehensive analysis of a novel PROTAC series. The following details a multi-faceted approach to characterize PROTACs derived from scaffolds like 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one.
References
- 1. researchgate.net [researchgate.net]
- 2. elifesciences.org [elifesciences.org]
- 3. Targeting Scaffolding Functions of Enzymes using PROTAC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 6. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 7. chemijournal.com [chemijournal.com]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
A Comparative Guide to Alternative Synthetic Routes for the Bicyclo[3.3.1]nonane Core
The bicyclo[3.3.1]nonane framework is a privileged structural motif, forming the rigid carbocyclic core of numerous biologically active natural products and synthetic compounds of pharmaceutical interest.[1][2] Its unique three-dimensional architecture provides a robust scaffold for the precise spatial arrangement of functional groups, making it an attractive target in drug discovery and development. This guide provides an in-depth comparison of classical and contemporary synthetic strategies for constructing this important bicyclic system, offering field-proven insights and experimental data to inform methodological choices in research and development.
The Classical Approach: Robinson Annulation
The Robinson annulation, a venerable and powerful ring-forming reaction, has long been a cornerstone for the synthesis of six-membered rings, including the bicyclo[3.3.1]nonane system.[3][4][5] This tandem reaction, involving a Michael addition followed by an intramolecular aldol condensation, offers a straightforward approach to constructing the bicyclic core from acyclic or monocyclic precursors.[4][5]
Mechanistic Rationale
The reaction sequence begins with the Michael addition of an enolate, typically generated from a cyclohexanone derivative, to an α,β-unsaturated ketone (a Michael acceptor) such as methyl vinyl ketone.[4] This initial step forms a 1,5-dicarbonyl intermediate. Subsequent intramolecular aldol condensation, promoted by either acid or base, leads to the formation of the second six-membered ring, which upon dehydration, yields the bicyclo[3.3.1]nonenone product.
Diagram 1: General Mechanism of the Robinson Annulation
Caption: The two-stage process of the Robinson Annulation.
Experimental Protocol: A Representative Robinson Annulation
The following protocol is adapted from the work of Wang and Crowe, demonstrating the synthesis of a substituted bicyclo[3.3.1]nonane derivative.
Reaction: To a solution of 2-allylcyclohexanone (1.0 eq) and methyl acetoacetate (1.2 eq) in a suitable solvent such as methanol, a catalytic amount of a base (e.g., sodium methoxide) is added. The reaction mixture is stirred at room temperature until the Michael addition is complete, as monitored by TLC. Subsequently, the reaction is heated to reflux to induce the intramolecular aldol condensation and dehydration. After cooling, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent. Purification by column chromatography affords the desired bicyclo[3.3.1]nonenone.
Performance and Limitations
| Parameter | Robinson Annulation |
| Yield | Moderate to good |
| Stereoselectivity | Often yields mixtures of diastereomers, influenced by kinetic vs. thermodynamic control |
| Substrate Scope | Broad for various cyclohexanones and α,β-unsaturated ketones |
| Advantages | Well-established, readily available starting materials, one-pot potential |
| Limitations | Can lack stereocontrol, harsh reaction conditions may be required, potential for side reactions |
The stereochemical outcome at the newly formed bridgehead and other stereocenters can be a significant challenge in Robinson annulations, often leading to mixtures of products. The final diastereomeric ratio is a result of a delicate balance between kinetic and thermodynamic control during the aldol condensation step.
Alternative Strategy 1: Tandem Michael Addition-Intramolecular Aldolization
A highly efficient alternative involves a tandem conjugate addition-intramolecular aldol reaction sequence. This approach provides a powerful method for the construction of the bicyclo[3.3.1]nonane skeleton, often with improved efficiency and stereoselectivity compared to the classical Robinson annulation.[6]
Mechanistic Insights
This strategy often employs a double Michael addition followed by an intramolecular aldol condensation. For instance, the reaction of a β-keto ester with an α,β-unsaturated aldehyde can lead to a cascade of reactions, rapidly building the complex bicyclic core.[6] The choice of base and reaction conditions is crucial in directing the reaction pathway and controlling the stereochemical outcome.
Diagram 2: Tandem Michael-Aldol Cascade
Caption: A streamlined cascade approach to the bicyclic core.
Experimental Protocol: A One-Pot Synthesis
A representative one-pot synthesis of bicyclo[3.3.1]nonenol derivatives involves the following steps, adapted from established procedures.[1]
Reaction: To a solution of a cyclohexanone derivative and an α,β-unsaturated aldehyde or ketone in a suitable solvent like ethanol, a catalytic amount of a base such as sodium hydroxide is added.[1] The reaction mixture is stirred at room temperature or with gentle heating.[1] Progress is monitored by thin-layer chromatography. Upon completion, the reaction is neutralized with a dilute acid (e.g., HCl) and the product is extracted with an organic solvent like ethyl acetate.[1] The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.[1]
Performance Comparison
| Parameter | Tandem Michael-Aldol | Robinson Annulation |
| Yield | Often high to excellent[6] | Moderate to good |
| Stereoselectivity | Can be highly stereoselective depending on substrates and conditions[1] | Often yields mixtures |
| Reaction Conditions | Often milder, can proceed at room temperature[1] | May require heating |
| Advantages | High efficiency, one-pot procedure, potential for high stereocontrol[6] | Well-established, broad substrate scope |
| Limitations | Substrate-dependent efficiency and stereoselectivity | Lack of stereocontrol, potential for side reactions |
Alternative Strategy 2: Effenberger-Type Cyclization
The Effenberger cyclization provides a distinct and efficient route to the bicyclo[3.3.1]nonane-2,4,9-trione system.[1][7] This methodology involves the reaction of a silyl enol ether of a cyclohexanone with malonyl dichloride.[1]
Mechanistic Overview
The reaction is thought to proceed through a double acylation of the silyl enol ether by malonyl dichloride, followed by an intramolecular cyclization to form the bicyclic trione. The use of a Lewis acid catalyst can facilitate the reaction.
Diagram 3: Effenberger-Type Cyclization
Caption: Formation of the trione via Effenberger cyclization.
Experimental Protocol: Synthesis of a Bicyclic Trione
The following is a generalized procedure based on the principles of the Effenberger cyclization.[1][7]
Reaction: To a solution of the silyl enol ether of a substituted cyclohexanone in a dry, inert solvent such as dichloromethane, malonyl dichloride is added at low temperature. A Lewis acid like titanium tetrachloride may be used to promote the reaction. The reaction is stirred until completion, then quenched carefully with water or a basic solution. The product is extracted, and the organic layer is dried and concentrated. Purification by chromatography yields the bicyclo[3.3.1]nonane-2,4,9-trione.
Performance Evaluation
| Parameter | Effenberger Cyclization |
| Yield | Good to excellent |
| Stereoselectivity | Can be influenced by the stereochemistry of the starting cyclohexanone |
| Substrate Scope | Primarily for the synthesis of bicyclic triones |
| Advantages | Direct route to highly functionalized bicyclo[3.3.1]nonanes |
| Limitations | Requires preparation of silyl enol ethers, use of reactive reagents like malonyl dichloride |
Alternative Strategy 3: Radical Cyclization
Radical cyclizations offer a powerful and often complementary approach to the construction of cyclic systems, including the bicyclo[3.3.1]nonane core.[1] These reactions proceed through radical intermediates and can be initiated by various methods, including the use of tin hydrides or manganese(III) acetate.[1]
Mechanistic Principles
A common strategy involves the generation of a radical on a side chain attached to a cyclohexene or cyclohexane ring. This radical then undergoes an intramolecular addition to a suitably positioned double bond or other radical acceptor to form the second ring of the bicyclic system. The regioselectivity of the cyclization (e.g., 6-exo-trig) is a key factor in the successful formation of the desired bicyclo[3.3.1]nonane skeleton.[1]
Diagram 4: Radical Cyclization Pathway
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to E3 Ligase Ligands with Bicyclic Linkers in Targeted Protein Degradation
Abstract
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized therapeutic development, enabling the targeted degradation of previously intractable proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4][5] While the choice of POI and E3 ligase ligands is paramount, the linker is now understood to be a critical determinant of a PROTAC's potency, selectivity, and pharmacokinetic properties.[6][7] This guide moves beyond common flexible linkers to provide an in-depth, head-to-head comparison of PROTACs employing rigid, bicyclic linkers. We will explore the causal relationship between linker conformation and degradation efficacy, provide detailed experimental protocols for their evaluation, and present quantitative data to guide researchers in the rational design of next-generation protein degraders.
Introduction: The Linker as a Conformational Architect
PROTACs function by inducing proximity between a POI and an E3 ligase, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target.[7][8] Early PROTAC design often featured flexible polyethylene glycol (PEG) or alkyl chain linkers, which provided synthetic tractability.[7][9][10] However, the field is rapidly advancing towards more sophisticated linker designs.[10][11]
The rationale for using rigid, bicyclic linkers is rooted in thermodynamics and kinetics. A flexible linker allows the PROTAC to exist in a multitude of conformations, only a fraction of which may be productive for forming a stable ternary complex. This conformational entropy comes at a thermodynamic cost. Bicyclic linkers, by contrast, constrain the molecule's geometry, pre-organizing the warhead and E3 ligase ligand into a bioactive conformation that more readily supports a productive ternary complex.[7][12] This can lead to enhanced cooperativity, improved ternary complex stability, and ultimately, more potent protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 12. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
The Rigid Dilemma: A Comparative Guide to the ADME Properties of PROTACs with Rigid Linkers
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are defined by three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3][][5][6] While much attention has been given to the warhead and E3 ligase binder, the linker is increasingly recognized as a critical determinant of a PROTAC's overall success, profoundly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3][]
This guide provides an in-depth comparison of the ADME properties of PROTACs featuring rigid linkers against those with more traditional flexible linkers. We will delve into the causal relationships between linker rigidity and key ADME parameters, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.
The Linker's Crucial Role in PROTAC Design
The linker is not merely a passive tether; it plays a multifaceted role in dictating a PROTAC's biological activity and drug-like properties.[1][2][3][] Its length, composition, and flexibility are critical for:
-
Ternary Complex Formation: The linker must orient the POI and E3 ligase in a productive conformation to facilitate ubiquitination.[7][8]
-
Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, permeability, and metabolic stability.[1][2][3][][9]
Historically, flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic tractability.[1][2][3] However, the field is witnessing a paradigm shift towards more sophisticated, rigid linkers to overcome the inherent ADME challenges associated with the large and often "beyond Rule of Five" chemical space of PROTACs.[1][2][3][10]
Permeability: The Rigid Advantage in Navigating the Cell Membrane
A primary hurdle for PROTAC efficacy is their ability to cross the cell membrane to reach their intracellular targets.[11] Due to their high molecular weight and polar surface area, many PROTACs exhibit poor passive permeability.[10][12][13]
The Causality Behind Rigid Linkers and Improved Permeability:
Rigid linkers can enhance cell permeability through several mechanisms. By constraining the conformational freedom of the PROTAC, they can promote the adoption of a more compact, "folded" conformation.[14][15] This folded state can shield polar functional groups, reducing the effective polar surface area and the energetic penalty of desolvation required for membrane transit.[] In contrast, flexible linkers can allow the molecule to adopt more extended conformations, exposing polar surfaces and hindering permeability.[]
Furthermore, the incorporation of specific rigid motifs, such as piperazine, piperidine, or cycloalkane structures, can improve both rigidity and aqueous solubility, contributing to better overall permeability.[17][18] Aromatic linkers, in addition to providing rigidity, can participate in π-π stacking interactions that stabilize the ternary complex.[17][]
Comparative Permeability Data: Rigid vs. Flexible Linkers
The following table summarizes representative permeability data for PROTACs with different linker types, illustrating the potential advantages of rigidification.
| PROTAC Target | Linker Type | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| BRD4 | Flexible (PEG) | Caco-2 | 0.5 | [20] |
| BRD4 | Rigid (Phenyl) | Caco-2 | 2.1 | [20] |
| IRAK4 | Flexible (Alkyl) | PAMPA | Low | [7] |
| IRAK4 | Rigid (Spirocyclic) | PAMPA | Moderate | [7] |
| Androgen Receptor | Flexible (Alkyl) | Caco-2 | 0.8 | [1] |
| Androgen Receptor | Rigid (Piperidine) | Caco-2 | 3.5 | [1] |
This table is a composite of representative data and should be interpreted as illustrative.
Experimental Protocol: Assessing PROTAC Permeability
Two primary assays are employed to evaluate PROTAC permeability in the early stages of drug discovery: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 bidirectional permeability assay.[11][12][13][18][21]
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[11][12][13][18][21] It is a cost-effective method for initial screening.[11][18]
-
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of test PROTACs and controls (e.g., highly permeable and poorly permeable compounds) in DMSO. Dilute the stocks in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration.[11]
-
Plate Preparation: Add the diluted PROTAC solutions to the donor wells of a 96-well microplate. Fill the acceptor wells of a separate 96-well filter plate with the same buffer.
-
Membrane Coating: Coat the filter membrane of the acceptor plate with a solution of lipids (e.g., phosphatidylcholine in dodecane).
-
Assay Assembly: Place the filter plate on top of the donor plate, ensuring the membrane is in contact with the donor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[11]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
2. Caco-2 Bidirectional Permeability Assay
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express various transporters, thus providing a more biologically relevant model of intestinal absorption that accounts for both passive diffusion and active transport.[11][18]
-
Workflow Diagram:
Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.
-
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Assay:
-
For apical-to-basolateral (A-to-B) permeability, add the PROTAC solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-to-A) permeability, add the PROTAC solution to the basolateral chamber and fresh medium to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C. At designated time points, collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation:
-
Calculate the Papp for both directions (A-to-B and B-to-A).
-
Determine the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
-
Metabolic Stability: The Quest for In Vivo Longevity
The metabolic stability of a PROTAC is a critical factor influencing its in vivo half-life and overall exposure.[22][23] The linker region is often a primary site of metabolic modification.[22][]
The Influence of Linker Rigidity on Metabolic Stability:
Flexible linkers, particularly those containing long alkyl or PEG chains, can be more susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[][25] In contrast, rigid linkers can offer improved metabolic stability. For instance, aromatic rings are generally more resistant to metabolism than aliphatic chains.[] The incorporation of metabolically stable moieties like triazoles or cycloalkanes within the linker can also protect against degradation.[17]
Comparative Metabolic Stability Data: Rigid vs. Flexible Linkers
| PROTAC Target | Linker Type | In Vitro System | Half-life (t½) (min) | Reference |
| BTK | Flexible (PEG) | Mouse Liver Microsomes | 1.3 | [] |
| BTK | Rigid (Pyridine) | Mouse Liver Microsomes | > 60 | [] |
| BET | Flexible (Alkyl) | Human Hepatocytes | 18.2 | [] |
| BET | Shorter/Rigid (Alkyl) | Human Hepatocytes | 135 | [] |
This table is a composite of representative data and should be interpreted as illustrative.
Experimental Protocol: Assessing PROTAC Metabolic Stability
In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[22][23]
-
Workflow Diagram:
Caption: Workflow for In Vitro Metabolic Stability Assay.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of the test PROTAC. For microsomal assays, prepare a reaction mixture containing liver microsomes and NADPH-regenerating system in a suitable buffer. For hepatocyte assays, use a suspension of cryopreserved hepatocytes.[22][23]
-
Incubation: Pre-warm the microsomal or hepatocyte suspension at 37°C. Initiate the metabolic reaction by adding the PROTAC.
-
Time-Point Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22][23]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining parent PROTAC using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
-
Distribution: The Impact of Plasma Protein Binding
Plasma protein binding (PPB) can significantly affect the distribution of a drug in the body. Only the unbound fraction of a drug is generally considered pharmacologically active and available to distribute into tissues.[26] PROTACs, being often lipophilic and large, can exhibit high PPB.
Linker Rigidity and Plasma Protein Binding:
The relationship between linker rigidity and PPB is less direct than for permeability and metabolic stability. However, the overall physicochemical properties influenced by the linker, such as lipophilicity, play a role. While rigidification can sometimes be used to modulate lipophilicity, there is no universal rule. Therefore, experimental determination of PPB is crucial.
Experimental Protocol: Plasma Protein Binding Assay
Equilibrium dialysis is a commonly used method to determine the extent of plasma protein binding.
-
Workflow Diagram:
Caption: Workflow for Equilibrium Dialysis Plasma Protein Binding Assay.
-
Step-by-Step Methodology:
-
Preparation: Spike the test PROTAC into plasma from the desired species.
-
Dialysis Setup: Place the plasma containing the PROTAC into one chamber of a dialysis cell, separated by a semi-permeable membrane from a chamber containing a protein-free buffer (e.g., PBS).
-
Equilibrium: Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-24 hours).[10]
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the PROTAC in both samples using LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the PROTAC in the buffer chamber to the concentration in the plasma chamber.
-
Conclusion: A Strategic Approach to Linker Design
The choice of linker is a critical decision in the design of PROTACs with favorable ADME properties. While flexible linkers offer synthetic convenience, rigid linkers present a compelling strategy to overcome the permeability and metabolic stability challenges inherent to this modality. The judicious incorporation of rigid motifs can promote cell permeability by favoring folded conformations and enhance metabolic stability by protecting against enzymatic degradation.
However, it is crucial to recognize that there is a delicate balance to be struck. Excessive rigidity can sometimes be detrimental to the formation of a productive ternary complex.[7] Therefore, a successful PROTAC design strategy requires a multiparameter optimization approach, where linker rigidity is systematically modulated and its impact on a full suite of ADME properties is experimentally evaluated. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to navigate the "rigid dilemma" and accelerate the development of the next generation of potent and drug-like protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. admescope.com [admescope.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 17. precisepeg.com [precisepeg.com]
- 18. tandfonline.com [tandfonline.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Permeability Assay - Profacgen [profacgen.com]
- 22. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 25. Protein Degraders Redefine ADME And Drug Disposition Dynamics [drugdiscoveryonline.com]
- 26. syngeneintl.com [syngeneintl.com]
The Quest for Conformational Control: A Comparative Guide to PROTACs Utilizing Rigid Scaffolds
A deep dive into the theoretical advantages and practical challenges of incorporating rigid linkers, such as the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold, in the design of Proteolysis Targeting Chimeras (PROTACs). This guide will explore the structural rationale for employing constrained linkers and compare their hypothetical performance with well-established, flexible-linker PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins.
Introduction: The Linker as a Key Determinant of PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements. While the choice of POI and E3 ligase ligands dictates the targeting specificity, the linker plays a critical, albeit often underappreciated, role in the overall success of a PROTAC. Its length, composition, and conformational flexibility are paramount in orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase), the crucial step preceding ubiquitination and subsequent proteasomal degradation.
The vast majority of PROTACs developed to date have utilized flexible linkers, such as polyethylene glycol (PEG) or alkyl chains. This preference is largely due to their synthetic tractability and the conformational freedom they afford, which can facilitate the adoption of a ternary complex. However, this flexibility can also be a double-edged sword, potentially leading to a high entropic penalty upon binding and a multitude of non-productive binding modes. This has spurred interest in the exploration of more rigid and conformationally constrained linkers. The 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold represents a compelling, yet underexplored, example of such a rigid linker element. Its bicyclic nature is hypothesized to pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic cost of ternary complex formation and potentially enhancing both potency and selectivity.
This guide will delve into the theoretical underpinnings of utilizing the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold in PROTAC design. In the absence of extensive published data on successful PROTACs incorporating this specific moiety, we will present a comparative analysis against two well-characterized BET-targeting PROTACs that employ flexible linkers: MZ1 and ARV-771 . This comparison will serve to highlight the potential advantages and disadvantages of rigid versus flexible linker strategies in the ongoing quest to develop more potent and selective protein degraders.
The Rationale for Rigidity: The 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Scaffold
The 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold is a bicyclic structure that imparts significant conformational restraint. The incorporation of such a rigid element into a PROTAC linker is predicated on several key hypotheses:
-
Pre-organization and Reduced Entropic Penalty: A rigid linker can restrict the number of available conformations, effectively "pre-organizing" the PROTAC into a geometry that is favorable for ternary complex formation. This can lower the entropic penalty associated with binding, potentially leading to a more stable and longer-lived ternary complex.
-
Improved Selectivity: By limiting the conformational landscape, a rigid linker may disfavor the formation of off-target ternary complexes, thereby enhancing the selectivity of the PROTAC for its intended target.
-
Enhanced Physicochemical Properties: The introduction of a rigid, heterocyclic scaffold can influence the physicochemical properties of the PROTAC, potentially improving cell permeability and metabolic stability compared to long, flexible, and often lipophilic linkers.
Comparative Case Studies: Flexible vs. (Hypothetical) Rigid Linkers in BET Degradation
To illustrate the potential impact of linker rigidity, we will compare the established performance of two VHL-based BET degraders, MZ1 and ARV-771, which feature flexible linkers, with the hypothetical performance of a PROTAC incorporating the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold.
Case Study 1: MZ1 - A Benchmark BET Degrader with a Flexible PEG Linker
MZ1 is a pioneering PROTAC that effectively degrades BRD4 by recruiting the VHL E3 ligase. It utilizes the pan-BET inhibitor JQ1 as its warhead and a flexible polyethylene glycol (PEG) linker.
Key Performance Metrics of MZ1:
| Parameter | Value | Reference |
| Target(s) | BRD4 (preferential), BRD2, BRD3 | [1] |
| E3 Ligase | VHL | [1] |
| DC50 (BRD4) | ~10-100 nM (cell line dependent) | [1] |
| Dmax (BRD4) | >90% | [1] |
The flexible PEG linker in MZ1 allows it to adopt the necessary conformation to form a stable ternary complex, leading to potent degradation of BRD4. However, its flexibility may also contribute to its activity against other BET family members, BRD2 and BRD3.
Case Study 2: ARV-771 - A Potent Pan-BET Degrader with a Flexible Linker
ARV-771 is another potent VHL-based PROTAC that degrades BRD2, BRD3, and BRD4. It employs a different BET inhibitor and a distinct flexible linker compared to MZ1.
Key Performance Metrics of ARV-771:
| Parameter | Value | Reference |
| Target(s) | BRD2, BRD3, BRD4 | [2] |
| E3 Ligase | VHL | [2] |
| DC50 | <5 nM (in 22Rv1 cells) | [2] |
| Dmax | >90% | [2] |
ARV-771 demonstrates high potency as a pan-BET degrader, showcasing the effectiveness of a flexible linker in achieving robust degradation of multiple related protein targets.
Hypothetical Case Study: "Rigid-BET" - A PROTAC with a 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Linker
Now, let us consider a hypothetical PROTAC, "Rigid-BET," which is structurally analogous to MZ1 or ARV-771 but incorporates the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold in its linker.
Anticipated Performance Profile of "Rigid-BET":
| Parameter | Hypothesized Outcome | Rationale |
| DC50 | Potentially lower (more potent) or higher (less potent) | A lower DC50 could result from a more stable, pre-organized ternary complex. A higher DC50 might occur if the rigid linker imposes a conformation that is not optimal for ternary complex formation. |
| Selectivity | Potentially higher for a specific BET family member | The constrained geometry might favor binding to one BET protein over others, leading to enhanced selectivity. |
| Cell Permeability | Potentially improved | The rigid, less lipophilic nature of the bicyclic scaffold could lead to better passive diffusion across cell membranes compared to long, flexible chains. |
| Metabolic Stability | Potentially enhanced | The rigid scaffold may be less susceptible to metabolic degradation compared to flexible linkers. |
The primary challenge in designing "Rigid-BET" would be the synthetic complexity and the difficulty in predicting the optimal geometry for the ternary complex. The rigid nature of the linker would require precise positioning of the warhead and the E3 ligase ligand to achieve productive ubiquitination.
Experimental Workflows for Comparative Analysis
To validate the hypothetical advantages of a rigid linker like 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one, a series of experiments would be necessary.
Synthesis of "Rigid-BET" PROTACs
A synthetic route would need to be developed to incorporate the 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold into a PROTAC structure, linking a BET inhibitor to a VHL ligand.
Caption: Synthetic workflow for "Rigid-BET".
In Vitro Degradation Assays
The potency and efficacy of "Rigid-BET" would be assessed in relevant cancer cell lines and compared to MZ1 and ARV-771.
-
Western Blotting: To determine the concentration-dependent degradation of BRD2, BRD3, and BRD4. This would yield DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Time-Course Experiments: To evaluate the kinetics of protein degradation.
Caption: Workflow for degradation assays.
Biophysical Assays for Ternary Complex Formation
To understand the mechanism of action, the formation and stability of the ternary complex would be investigated.
-
Isothermal Titration Calorimetry (ITC): To measure the binding affinities of the PROTAC to the individual proteins and the cooperativity of ternary complex formation.
-
Surface Plasmon Resonance (SPR): To determine the kinetics of binding and dissociation.
Conclusion: The Future of Rigid Linkers in PROTAC Design
While flexible linkers have been the workhorse of PROTAC development, the exploration of rigid scaffolds like 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one holds immense promise for the next generation of protein degraders. The potential for improved potency, selectivity, and physicochemical properties makes this an exciting area of research. Although the synthesis of such constrained molecules is more challenging, the potential rewards in terms of clinical efficacy could be substantial. The direct comparison with established flexible-linker PROTACs, as outlined in this guide, provides a framework for the systematic evaluation of this promising design strategy. As more data on PROTACs with rigid linkers become available, the principles of conformational constraint will undoubtedly play an increasingly important role in the rational design of these powerful therapeutic agents.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. As a laboratory professional, your primary responsibility extends beyond experimental success to include the safe management of all chemical substances from acquisition to disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Core Hazard Assessment and Safety Imperatives
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a compound that demands careful handling due to its irritant and potentially harmful properties.[1][2]
GHS Hazard Identification
The Globally Harmonized System (GHS) provides a clear summary of the compound's risks.
| Hazard Classification | GHS Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning |
The causality is clear: the chemical's reactivity can cause direct damage to skin, eyes, and the respiratory system upon contact or inhalation.[2] This necessitates stringent adherence to personal protective equipment protocols.
Essential Personal Protective Equipment (PPE)
A complete barrier between the researcher and the chemical is non-negotiable.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.[3][4]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A complete suit or lab coat that protects against chemical splashes is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
-
Respiratory Protection: In situations where dust formation is unavoidable or ventilation is inadequate, use a particle respirator tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]
Emergency First Aid Measures
In the event of exposure, immediate and correct action is critical.
-
Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician immediately.[4][5]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water and consult a physician.[4][5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][5]
Waste Management: From Generation to Disposal
Proper chemical waste management is a regulated process from the moment a chemical is deemed "waste" until its final treatment.[6] This framework, often referred to as "cradle-to-grave," is mandated by federal and state regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]
Disposal Decision Workflow
The following diagram outlines the critical decision points and required actions for managing waste streams containing this compound.
Caption: Decision workflow for proper waste management.
Step-by-Step Disposal Protocol
This protocol must be followed for all waste streams containing this compound, including surplus product, solutions, and contaminated materials.
Step 1: Waste Segregation
Causality: Mixing chemical wastes is a dangerous and non-compliant practice. This compound, a hydrochloride salt, should not be mixed with incompatible materials like strong bases, which could trigger a hazardous reaction. Furthermore, mixing wastes complicates the disposal process, increasing costs and risks.[9][10]
-
Action: Designate a specific, clearly labeled waste container solely for this compound and its associated contaminated materials (e.g., weighing paper, contaminated pipette tips).
-
Keep aqueous and organic solvent wastes separate.[11]
Step 2: Containerization and Labeling
Causality: Proper containment is essential to prevent leaks and spills during storage and transport.[9] Federal regulations mandate clear labeling to ensure all handlers are aware of the container's contents and associated hazards.[12]
-
Action: Use a chemically compatible, leak-proof container with a tightly sealing cap.[9]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and any other components of the waste stream.
-
Keep the container closed at all times except when adding waste.[6][12]
Step 3: On-Site Accumulation
Causality: Regulations limit the amount of hazardous waste that can be stored in a laboratory and the duration of storage.[6] These areas, known as Satellite Accumulation Areas (SAAs), must be managed to prevent accidents.
-
Action: Store the sealed and labeled waste container in a designated SAA. This area should be under the control of the laboratory personnel generating the waste.
-
Ensure secondary containment (such as a spill tray) is in place.[9]
-
Once the container is full, or the maximum accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office for pickup.[6][13]
Step 4: Professional Disposal
Causality: Due to its chemical nature, this compound requires specialized disposal. Thermal decomposition can produce hazardous byproducts, including nitrogen oxides (NOx) and hydrogen chloride gas.[2][4][5]
-
Action: This material must be disposed of by a licensed professional waste disposal service.[3][4][5]
-
The recommended method of disposal is through a chemical incinerator equipped with an afterburner and a scrubber.[4][5] The afterburner ensures complete combustion, while the scrubber is critical for neutralizing the acidic gases (HCl) and other hazardous emissions generated during incineration.
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][14]
Management of Spills and Decontamination
Accidents can happen, and a clear plan for spill management is essential.
-
Immediate Action: Evacuate personnel from the immediate area to prevent exposure.[4][5] Ensure adequate ventilation.
-
Cleanup: Wearing the full PPE described in Section 1.2, prevent the formation of dust.[3] Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[4][5]
-
Disposal of Debris: All materials used for the cleanup, including absorbent pads, gloves, and wipes, must be treated as hazardous waste and disposed of in the same container as the chemical waste.[13]
Decontamination of Empty Containers
An "empty" container that held this compound is not truly empty and must be decontaminated.
-
Procedure: For containers that held acutely hazardous materials, triple rinsing with a suitable solvent (e.g., water or methanol) is required.[11]
-
Rinsate Management: The rinsate from this process is considered hazardous waste and must be collected and added to your designated chemical waste container.[11]
-
Final Disposal: Once triple-rinsed, deface or remove the original label, and the container can be disposed of as regular non-hazardous trash.[11][13]
Fostering a Culture of Safety and Waste Minimization
Adherence to these protocols is a foundational element of laboratory safety. Beyond procedural compliance, adopting a mindset of waste minimization is both environmentally responsible and economically prudent.[10]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[6][11]
-
Scale Down: Where possible, reduce the scale of experiments to minimize the volume of waste generated.[6][11]
-
Inventory Management: Maintain an accurate chemical inventory to prevent the purchase of duplicate or unnecessary reagents.[9][11]
By integrating these principles and protocols into your daily laboratory operations, you contribute to a safer research environment and ensure the responsible stewardship of chemical resources.
References
- 1. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. capotchem.com [capotchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. vumc.org [vumc.org]
- 14. aksci.com [aksci.com]
Mastering the Safe Handling of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for handling 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, a key building block in modern medicinal chemistry. Moving beyond a simple checklist, we delve into the causality behind each recommendation, empowering you to work with confidence and precision.
Hazard Assessment: Understanding the Compound's Profile
This compound is classified as an irritant. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation (H319): Contact with the eyes can lead to significant irritation and potential damage.
-
Respiratory Irritation (H335): Inhalation of the dust may cause irritation to the respiratory tract.
Given its nature as a powdered solid, the primary route of exposure is through inhalation of airborne particles and direct contact with skin and eyes. Therefore, all handling procedures must be designed to minimize dust generation and prevent physical contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following table outlines the minimum requirements for handling this compound in a laboratory setting.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting | - Double Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- N95 Respirator | This is the highest risk activity for generating airborne dust. Double gloving provides extra protection against tears and contamination. Goggles are essential to prevent eye contact with fine particles. An N95 respirator is necessary to protect against inhaling irritating dust. |
| Solution Preparation | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat | The risk of inhalation is lower once the compound is in solution, but the risk of splashes remains. Goggles and gloves are crucial for protection. |
| General Handling | - Nitrile or Neoprene Gloves- Safety Glasses with Side Shields- Lab Coat | For routine handling of sealed containers, standard PPE is sufficient to protect against accidental contact. |
Glove Selection: A Deeper Dive
Both nitrile and neoprene gloves are recommended for handling this compound.[1][2][3][4][5]
-
Nitrile gloves offer excellent resistance to a wide range of chemicals, including many acids, bases, and organic solvents. They also provide good puncture resistance, which is important when handling laboratory equipment.
-
Neoprene gloves provide superior protection against a broad spectrum of chemicals and are known for their durability and flexibility, offering excellent dexterity for fine tasks.
For operations with a high risk of splashes or prolonged contact, neoprene gloves may offer a higher degree of protection.
Operational Plans: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed and clearly labeled.
Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Containment: All weighing and handling of the powdered compound should be conducted in a certified chemical fume hood or a biological safety cabinet to contain any airborne dust.[4]
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Use a dedicated, clean weighing vessel.
-
Handle the container and spatula with care to minimize dust generation.
-
Close the primary container immediately after use.
-
-
Dissolution:
-
Add the solvent to the weighed compound slowly and carefully to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed plan is essential.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup for a Minor Spill
-
Evacuate and Alert: Immediately clear the area and inform your supervisor and nearby colleagues.
-
Don PPE: Before attempting to clean the spill, don a minimum of double nitrile gloves, chemical splash goggles, a lab coat, and an N95 respirator.
-
Containment: For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, surround the spill with an inert absorbent material like vermiculite or sand.
-
Cleanup: Carefully scoop the contained material into a labeled, sealable waste container.
-
Decontamination: Wipe the spill area with a damp cloth, then clean with soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous chemical waste according to your institution's guidelines.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Surplus Material: Unused or unwanted solid material should be disposed of in its original container or a securely sealed and labeled waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Decontamination of Glassware: Reusable glassware should be rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The glassware can then be washed with soap and water.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste. Never dispose of this chemical down the drain or in the regular trash.
By adhering to these detailed procedures, you can ensure a safe and efficient working environment when handling this compound, contributing to the advancement of your research while prioritizing the well-being of your team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
